Int-777
Description
Contextualization within Bile Acid Signaling and G Protein-Coupled Receptors
Bile acids, traditionally recognized for their role in lipid digestion and absorption, are now understood to function as signaling molecules that regulate various metabolic processes through the activation of specific receptors. These receptors include nuclear receptors like the farnesoid X receptor (FXR) and membrane-bound G protein-coupled receptors (GPCRs) such as TGR5. portlandpress.com Bile acids are synthesized primarily in the liver from cholesterol via two main pathways: the classical and alternative pathways. portlandpress.comfrontiersin.org The classical pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the primary route, while the alternative pathway, initiated by sterol 27-hydroxylase (CYP27A1), also occurs in other tissues. portlandpress.comfrontiersin.org Primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) are synthesized in the liver and then conjugated with glycine (B1666218) or taurine. portlandpress.comfrontiersin.org These bile acids enter the enterohepatic circulation, where they are largely reabsorbed, but some reach the systemic circulation and can influence distant tissues, including the brain. frontiersin.orgmdpi.com Bile acid signaling through receptors like TGR5 can modulate metabolism, inflammation, and other physiological functions. portlandpress.comfrontiersin.orgmdpi.comepfl.ch
GPCRs constitute a large family of transmembrane receptors that play crucial roles in transmitting extracellular signals into intracellular responses. TGR5 is a prominent example of a GPCR activated by bile acids. Its activation triggers downstream signaling cascades, notably involving the increase of intracellular cAMP levels and subsequent activation of protein kinase A (PKA). frontiersin.orgmdpi.comnih.gov This signaling pathway mediates a variety of effects attributed to TGR5 activation. frontiersin.orgmdpi.com
Significance of TGR5 (GPBAR1) as a Research Target
TGR5 (GPBAR1) has emerged as a significant research target due to its widespread expression in various tissues and its involvement in diverse physiological processes beyond bile acid metabolism. TGR5 is found in tissues such as the gallbladder, kidney, brown adipose tissue, liver, intestine, and brain. nih.gov Its activation has been linked to enhanced energy expenditure, improved glycemic control, and anti-inflammatory effects. portlandpress.comepfl.ch
Research has demonstrated that TGR5 activation can influence glucose homeostasis, stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, and improve insulin (B600854) sensitivity. portlandpress.comresearchgate.netcaymanchem.comnih.gov Furthermore, TGR5 activation has shown promise in modulating immune responses, reducing inflammation, and inhibiting the production of pro-inflammatory cytokines in various cell types, including macrophages and microglia. portlandpress.comfrontiersin.orgepfl.chnih.govnih.govmedchemexpress.com Studies have also explored the potential of TGR5 agonists in addressing conditions such as atherosclerosis by reducing macrophage inflammation and lipid loading. portlandpress.comepfl.ch The diverse roles of TGR5 in metabolic regulation, inflammation, and even neuroprotection highlight its potential as a therapeutic target for a range of diseases, including metabolic disorders and neurodegenerative conditions. mdpi.comnih.govnih.gov
Historical Perspective on the Discovery of INT-777
The discovery of this compound is rooted in the effort to identify potent and selective agonists for the TGR5 receptor. Recognizing the therapeutic potential of targeting TGR5, researchers embarked on the design and synthesis of bile acid derivatives with improved pharmacological properties. figshare.comnih.govacs.org
This compound, chemically known as 6α-ethyl-23(S)-methylcholic acid (S-EMCA), is a semisynthetic bile acid analog. epfl.chresearchgate.netcaymanchem.comnih.govfigshare.com Its development involved modifications to the bile acid structure to enhance selectivity and potency for TGR5. Specifically, the introduction of a C23(S)-methyl group in the side chain of bile acids like chenodeoxycholic acid (CDCA) and 6-ethylchenodeoxycholic acid (INT-747) was found to confer selectivity for TGR5. figshare.comnih.govacs.org Further lead optimization efforts led to the identification of this compound as a potent and selective TGR5 agonist with notable activity in vivo. medchemexpress.comfigshare.comnih.govacs.org The discovery of this compound was first described in 2009 by Pellicciari and colleagues. researchgate.netcaymanchem.comnih.govmedrxiv.org This discovery provided a valuable tool for researchers to investigate the biological functions of TGR5 and explore its therapeutic implications. researchgate.netfigshare.comnih.gov
Here is a summary of key properties of this compound:
| Property | Value | Source |
| Formal Name | (3α,5β,6α,7α,12α,23S)-6-ethyl-3,7,12-trihydroxy-cholane-23-carboxylic acid | caymanchem.com |
| CAS Number | 1199796-29-6 | caymanchem.commedchemexpress.comzhanggroup.org |
| Synonyms | 6-EMCA, S-EMCA, HY-15677, 6alpha-Ethyl-23(S)-methylcholic acid, CS-3199, UNII-UTD8BCW6B8, 1199796-29-6, BDBM50300199, INT777, 6A-Ethyl-23(S)-methylcholic acid, CHEMBL567640, SCHEMBL593390, D0B7AH, INT 777, UTD8BCW6B8, 3740AH, C27H46O5 | caymanchem.commedchemexpress.comzhanggroup.org |
| Molecular Formula | C27H46O5 | caymanchem.commedchemexpress.comzhanggroup.orguni.lu |
| Molecular Weight | 450.65 or 450.66 | researchgate.netmedchemexpress.comzhanggroup.org |
| PubChem CID | 45483949 | zhanggroup.orguni.lunih.gov |
| TGR5 EC50 | 0.82 µM | caymanchem.commedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBCMXATLRCCLF-IRRLEISYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@H](C)C(=O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199796-29-6 | |
| Record name | INT 777 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199796296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INT-777 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTD8BCW6B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Dynamics of Int 777
Classification as a Semisynthetic Bile Acid Derivative
INT-777, also known by its chemical name 6α-ethyl-23(S)-methylcholic acid (S-EMCA), is classified as a semisynthetic bile acid derivative. frontiersin.orgresearchgate.netunipg.itcaymanchem.com Its structure is based on the bile acid scaffold, specifically cholic acid (CA), with modifications including the incorporation of a 6α-ethyl group and a 23(S)-methyl group. unipg.itnih.gov This structural modification differentiates it from naturally occurring bile acids and contributes to its specific pharmacological properties. This compound has a molecular formula of C₂₇H₄₆O₅ and a molecular weight of 450.65. zhanggroup.orgchem960.com
Ligand-Receptor Interactions with TGR5 (GPBAR1)
A central aspect of this compound's pharmacology is its interaction with the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1). frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govnih.govresearchgate.netpharmgkb.org TGR5 is a membrane receptor widely distributed in various tissues and plays a crucial role in regulating metabolic processes. nih.govresearchgate.netmdpi.comgoogle.commdpi.com
Agonistic Activity and Receptor Activation
This compound functions as a potent and selective agonist for the TGR5 receptor. researchgate.netnih.govnih.govresearchgate.netmedchemexpress.com Agonist binding to TGR5 triggers the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.netsemanticscholar.org This increase in cAMP is a key signaling event downstream of TGR5 activation. semanticscholar.org The activation of TGR5 by this compound has been shown to induce various cellular responses, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells and the enhancement of mitochondrial oxidative phosphorylation and calcium influx. frontiersin.orgnih.gov
Research findings illustrate the potency of this compound as a TGR5 agonist:
| Compound | Receptor | Activity | EC₅₀ (µM) | Reference |
| This compound | TGR5 | Agonist | 0.82 | researchgate.netmedchemexpress.com |
Structural Basis of TGR5 Binding and Activation
The interaction between this compound and TGR5 involves binding within a specific pocket of the receptor. Cryo-electron microscopy (cryo-EM) structures of the GPBAR-Gs complex bound to agonists like this compound have provided insights into the structural basis of this interaction. researchgate.netbiorxiv.orgcas.cnrcsb.org These structures reveal a large oval-shaped ligand-binding pocket within TGR5 capable of accommodating the cholic acid core of bile acid derivatives. biorxiv.orgcas.cn
Specific residues within the TGR5 binding site are crucial for recognizing and interacting with this compound and other bile acids. researchgate.netbiorxiv.orgnih.gov The binding pocket contains both hydrophobic and polar regions that interact with the corresponding features of the ligand. cas.cn For instance, a triplet leucine (B10760876) cluster (L244, L263, and L266) and potentially S247 are identified as key residues involved in discriminating interactions with different bile acids. biorxiv.org Mutations at residues like Asn93 and Glu169 have been shown to affect the activation of TGR5 by bile acids, including this compound, highlighting their role in the binding site. nih.gov
Data from structural and mutagenesis studies provide details on key interacting residues:
| TGR5 Residue | Location/Feature | Role in Binding/Activation | Reference |
| Leu74 | Active site | Involved in ligand binding | researchgate.net |
| Tyr89 | Active site | Involved in ligand binding | researchgate.net |
| Asn93 | Binding site | Crucial for activation by BAs/INT-777 | nih.gov |
| Phe161 | Active site | Involved in ligand binding | researchgate.net |
| Leu166 | Active site/Hydrophobic pocket | Affects this compound interaction | unipg.itresearchgate.netbiorxiv.org |
| Glu169 | Binding site | Affects activation by BAs/INT-777 | nih.gov |
| Val170 | Hydrophobic pocket | Involved in ligand binding | unipg.it |
| Tyr240 | Active site | Involved in ligand binding | researchgate.net |
| Thr243 | Active site | Involved in ligand binding | researchgate.net |
| Leu244 | Active site/Hydrophobic pocket | Part of triplet leucine cluster, discriminates BAs | unipg.itresearchgate.netbiorxiv.org |
| Ser247 | Active site | Potential role in BA discrimination | researchgate.netbiorxiv.org |
| Tyr251 | Active site | Involved in ligand binding | researchgate.net |
| Gln253 | Large pocket | Involved in ligand binding | unipg.it |
| Leu262 | Active site/Large pocket | Involved in ligand binding | unipg.itresearchgate.net |
| Leu263 | Active site/Large pocket | Part of triplet leucine cluster, discriminates BAs | unipg.itresearchgate.netbiorxiv.org |
| Leu266 | Active site | Part of triplet leucine cluster, discriminates BAs | researchgate.netbiorxiv.org |
| Ser270 | Active site | Involved in ligand binding | researchgate.net |
Allosteric Modulation of TGR5 Activity
Studies on the structural basis of TGR5 activation suggest the potential for allosteric modulation. The cryo-EM structures indicate the existence of a putative second ligand-binding pocket in TGR5, distinct from the orthosteric site where this compound primarily binds. nih.govbiorxiv.orgrcsb.org Ligands binding to this second pocket might allosterically regulate the activity of TGR5, potentially by stabilizing conformations that favor Gs coupling. nih.govbiorxiv.org While this compound itself is primarily characterized as an orthosteric agonist, the identification of this second site suggests that the receptor's activity, including its response to this compound, could potentially be influenced by allosteric modulators.
Furthermore, comparisons between the binding modes of different agonists, such as this compound and other synthetic ligands, have revealed structural features that may contribute to biased signaling, where different ligands preferentially activate distinct downstream pathways (e.g., Gs signaling versus β-arrestin recruitment). nih.govresearchgate.netbiorxiv.org This biased agonism represents a form of allosteric modulation of receptor function, influenced by the specific ligand bound.
Receptor Selectivity Profile
This compound is recognized for its selective agonistic activity towards TGR5. researchgate.netnih.govnih.govmedchemexpress.com This selectivity is a key feature that distinguishes it from other compounds that interact with bile acid receptors.
Differentiation from Farnesoid X Receptor (FXR) Agonists
A significant aspect of this compound's selectivity is its differentiation from agonists of the Farnesoid X Receptor (FXR). nih.govresearchgate.netmdpi.comnih.gov FXR is another prominent nuclear receptor that is activated by bile acids and plays crucial roles in bile acid homeostasis, lipid metabolism, and glucose metabolism. researchgate.netwikipedia.orgmdpi.com While some bile acid derivatives and synthetic compounds can activate both TGR5 and FXR, this compound has been specifically characterized as a potent and selective TGR5 agonist with no significant agonistic activity towards FXR. nih.govnih.gov
This selectivity has been demonstrated in comparative studies. For example, research comparing this compound with dual FXR/TGR5 agonists like INT-767 and selective FXR agonists like obeticholic acid (OCA, INT-747) has highlighted the distinct pathways modulated by TGR5 activation by this compound versus FXR activation by OCA. researchgate.netnih.govmdpi.comescholarship.org Studies in animal models have shown that the effects of this compound are dependent on TGR5 and distinct from those mediated by FXR activation. nih.govescholarship.org This clear differentiation in receptor activation profiles underscores this compound's utility as a tool for specifically investigating the biological roles and downstream signaling of TGR5.
Comparative data on receptor activation illustrates the selectivity:
Comparative Analysis with Dual FXR/TGR5 Agonists
This compound is characterized as a specific TGR5 agonist, distinguishing it from dual agonists like INT-767 which activate both TGR5 and the nuclear farnesoid X receptor (FXR). researchgate.netumassmed.edu Studies comparing this compound with dual FXR/TGR5 agonists and FXR-specific agonists (like INT-747 or obeticholic acid) highlight differences in their effects. For instance, while INT-767 has demonstrated efficacy in reducing liver fibrosis and biliary injury in certain mouse models, this compound alone did not show these hepatoprotective effects in the same models. researchgate.netnih.gov This suggests that the FXR component of dual agonists contributes significantly to these particular outcomes.
However, this compound, as a selective TGR5 agonist, has shown distinct effects. It has been reported to stimulate glucose-induced GLP-1 secretion from enteroendocrine L cells and improve glucose homeostasis. researchgate.netnih.gov In comparative studies, this compound and INT-767 both stimulated glucose-induced GLP-1 secretion, whereas the FXR agonist OCA had a weaker effect. nih.gov Furthermore, this compound has been shown to decrease hepatic steatosis and improve insulin (B600854) sensitivity in mouse models, effects also observed with some dual agonists and other TGR5 agonists. nih.govmdpi.commdpi.com
The differential effects observed between this compound and dual FXR/TGR5 agonists underscore the importance of the specific receptor activated and potential crosstalk between the pathways. For example, while this compound primarily signals through TGR5, the dual agonist INT-767's effects can involve both TGR5 activation and FXR-dependent pathways, such as the induction of ileal Fgf15 and hepatic Shp gene expression, leading to reduced bile acid synthesis. nih.gov
Biased Signaling Mechanisms
TGR5, like other G protein-coupled receptors (GPCRs), can exhibit biased signaling, meaning that different ligands can preferentially activate distinct downstream signaling pathways, such as G protein coupling or beta-arrestin recruitment. mdpi.comnih.govnih.gov this compound has been identified as a biased agonist for TGR5, showing a preference for activating the Gs protein pathway. nih.govnih.gov
Gs Protein Coupling Specificity
Activation of TGR5 by this compound primarily leads to the activation of the stimulatory G protein (Gs). mdpi.comnih.govnih.gov Gs protein coupling triggers the activation of adenylyl cyclase, which in turn increases the production of intracellular cyclic AMP (cAMP). mdpi.comuniba.itresearchgate.net This increase in cAMP is a key downstream event following this compound binding to TGR5. uniba.itmedchemexpress.com The coupling of TGR5 to Gs occurs through the intracellular loop 3 (ICL3) of the receptor, and the α5 helix C-terminus of Gs can interact with TGR5. mdpi.com This Gs-mediated cAMP signaling is implicated in various effects attributed to this compound, including the stimulation of GLP-1 secretion and the inhibition of certain inflammatory responses. uniba.itnih.govmedchemexpress.com
Beta-Arrestin Recruitment and Differential Signaling Pathways
In addition to Gs protein coupling, TGR5 can also interact with beta-arrestins. However, studies have shown that this compound exhibits a bias towards Gs protein coupling compared to beta-arrestin recruitment. nih.gov While other TGR5 agonists, such as R399, have been shown to preferentially activate beta-arrestin signaling, this compound demonstrates much weaker activity in recruiting beta-arrestin 1 and beta-arrestin 2. nih.gov
This differential recruitment of signaling transducers by different TGR5 agonists leads to distinct downstream effects, a phenomenon known as biased agonism. mdpi.comnih.govnih.gov For example, studies in non-small cell lung cancer (NSCLC) cells have shown that the beta-arrestin-biased agonist R399 promotes cell proliferation through the activation of YAP (Yes-associated Protein) signaling, whereas this compound, by preferentially activating the Gs pathway, inactivates YAP and inhibits cell proliferation, inducing apoptosis. mdpi.comnih.govresearchgate.netpnas.org This highlights how the biased signaling of this compound towards Gs protein coupling contributes to its specific biological outcomes, distinct from those mediated by beta-arrestin recruitment. nih.govpnas.org
The structural differences in how ligands like this compound and beta-arrestin-biased agonists bind to TGR5 may explain this biased signaling. Cryo-electron microscopy analysis has revealed that this compound can bind to both the orthosteric binding site and potentially a second allosteric site on TGR5, influencing its coupling to Gs. mdpi.com The structures of the extracellular and intracellular loops of TGR5 also differ depending on whether it is bound to this compound or a beta-arrestin-biased agonist, further suggesting a structural basis for biased activation. mdpi.com
The Gs-biased signaling of this compound is responsible for various effects, including the inhibition of inflammatory pathways like NF-κB and STAT3 in certain cell types. researchgate.netnih.govnih.govresearchgate.net This is in contrast to the beta-arrestin-mediated pathways that might be activated by other TGR5 ligands and could lead to different or even opposing cellular responses. mdpi.comnih.govnih.gov
Summary of this compound Signaling Bias
| Signaling Pathway | This compound Activity | Comparative Agonist (e.g., R399) Activity | Downstream Effects (this compound) |
| Gs Protein Coupling | High / Preferential nih.gov | Comparable nih.gov | Increased cAMP, YAP inactivation, Anti-proliferative, Anti-inflammatory mdpi.comnih.govresearchgate.netresearchgate.net |
| Beta-Arrestin Recruitment | Low / Weaker nih.gov | High / Preferential nih.gov | Minimal nih.gov |
This table illustrates the biased nature of this compound signaling, favoring the Gs protein pathway over beta-arrestin recruitment, which underlies its specific pharmacological profile.
Intracellular Signaling Cascades Modulated by Int 777
Cyclic AMP (cAMP)-Dependent Pathway Activation
Activation of TGR5 by INT-777 is consistently shown to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orgwikidata.orgresearcherslinks.comguidetopharmacology.orgresearchgate.netresearchgate.netlipidmaps.orggoogleapis.comciteab.comuni-freiburg.deresearchgate.netbohrium.com. This elevation in cAMP is a primary downstream effect of this compound binding to TGR5, which is coupled to Gαs proteins googleapis.comresearchgate.net. The increase in intracellular cAMP serves as a crucial second messenger, initiating a series of events that impact various cellular processes. For instance, this compound (3 μM) has been shown to increase ATP production in human enteroendocrine NCI-H716 cells in a cAMP-dependent manner wikidata.org. Studies investigating the effects of this compound in rat models of subarachnoid hemorrhage (SAH) have demonstrated that this compound administration significantly increased intracellular cAMP levels wikipedia.orgresearchgate.net. Similarly, in a rat model of sepsis, this compound treatment significantly increased the expression of cAMP researcherslinks.communi.czresearchgate.net. This consistent finding across different cell types and models underscores the central role of cAMP in the intracellular signaling initiated by this compound-mediated TGR5 activation.
Role of cAMP-Dependent Protein Kinase A (PKA)
A key downstream effector of increased intracellular cAMP is protein kinase A (PKA) wikipedia.orgresearcherslinks.comresearchgate.netresearchgate.netlipidmaps.orguni-freiburg.deresearchgate.net. Elevated cAMP levels lead to the activation of PKA, which then phosphorylates various target proteins, thereby propagating the signal further into the cell researcherslinks.comlipidmaps.org. The TGR5-cAMP-PKA axis is a well-established signaling pathway mediating some of the biological effects of bile acids and TGR5 agonists wikipedia.orgresearcherslinks.comresearchgate.netresearchgate.netlipidmaps.orguni-freiburg.deresearchgate.net. Research indicates that the TGR5-cAMP-PKA axis is fundamental to the anti-inflammatory effects mediated by bile acids researcherslinks.com. In experimental models, this compound treatment has been shown to significantly increase the expression of phosphorylated PKA (p-PKA) researcherslinks.comresearchgate.netresearchgate.netresearchgate.net. Inhibition of PKA has been shown to abolish the anti-inflammatory effects of this compound, highlighting the critical role of PKA in the downstream signaling cascade activated by this compound researchgate.netresearchgate.net. For example, in a rat model of SAH, the administration of a PKA inhibitor (H89) reversed the anti-inflammatory effects of this compound researchgate.netresearchgate.net. Similarly, in Leydig cells, experiments using H89 confirmed the involvement of the PKA signaling pathway in the response to this compound frontiersin.org.
Downstream Molecular Effectors
Beyond the immediate cAMP-PKA pathway, this compound-mediated TGR5 activation influences several other key molecular effectors involved in diverse cellular processes, including gene transcription, inflammatory responses, and cell survival.
CREB (cAMP Response Element-Binding Protein) Pathway Interactions
The cAMP-PKA pathway directly interacts with the CREB pathway wikipedia.orgresearcherslinks.comuni-freiburg.demuni.czresearchgate.net. PKA, once activated by cAMP, can translocate to the nucleus and phosphorylate the transcription factor CREB at specific serine residues researcherslinks.comresearchgate.netuni-freiburg.de. Phosphorylation of CREB at these sites promotes its binding to the transcriptional coactivator CREB-binding protein (CBP), forming complexes that can then bind to cAMP response elements (CREs) in the promoters of target genes, thereby influencing gene transcription researcherslinks.com. Studies have shown that this compound treatment leads to increased phosphorylation of CREB (p-CREB) researcherslinks.communi.czresearchgate.netfrontiersin.org. This activation of the CREB pathway downstream of TGR5-cAMP-PKA signaling contributes to various cellular outcomes, including neuroprotection and the modulation of inflammatory gene expression researcherslinks.comuni-freiburg.demuni.czresearchgate.net. For instance, in a rat model of sepsis, this compound treatment significantly increased the expression of p-CREB researcherslinks.communi.czresearchgate.net. The TGR5/cAMP/PKA/CREB signaling axis has been identified as a mechanism through which this compound attenuates neuroinflammation and improves cognitive impairment in this model researcherslinks.comuni-freiburg.demuni.czresearchgate.net.
NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) Inhibition
This compound-mediated TGR5 activation has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) guidetopharmacology.orgciteab.comlipidmaps.orgguidetopharmacology.orgguidetopharmacology.orgunifiedpatents.comresearchgate.net. NF-κB is a crucial transcription factor involved in regulating the expression of genes related to inflammation and immune responses citeab.com. Inhibition of NF-κB signaling by this compound contributes to its anti-inflammatory effects guidetopharmacology.orglipidmaps.orgguidetopharmacology.orgguidetopharmacology.orgunifiedpatents.com. Studies have demonstrated that this compound treatment decreases the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation guidetopharmacology.orglipidmaps.orgguidetopharmacology.orgguidetopharmacology.orgunifiedpatents.com. This inhibition can occur through various mechanisms, including the elevation of cAMP levels, which has been shown to inhibit NF-κB activation guidetopharmacology.org. For example, in macrophages, TGR5 activation by this compound decreased nuclear translocation of p65 and phosphorylation of IκBα, an inhibitor of NF-κB guidetopharmacology.orgciteab.com. In human endometriotic stromal cells, this compound inhibited TNF-α-induced NF-κB activation by suppressing nuclear p65 accumulation guidetopharmacology.org.
Table 1: Effects of this compound on NF-κB Signaling in Different Cell Types
| Cell Type | Stimulus (if applicable) | Observed Effect on NF-κB Activity/Localization | Key Findings | Source |
| Macrophages | - | Decreased nuclear translocation of p65 | Inhibited NF-κB activation through cAMP elevation. | guidetopharmacology.orgciteab.com |
| Human Endometriotic Stromal Cells | TNF-α | Suppressed nuclear p65 accumulation | Inhibited TNF-α-induced NF-κB activation. | guidetopharmacology.org |
| Kupffer Cells | LPS | Suppression of cytoplasmic NF-κB, increase of nuclear NF-κB (LPS-induced reversed by this compound) | TGR5 activation by this compound attenuated LPS-mediated effects on NF-κB. | guidetopharmacology.orgunifiedpatents.com |
MAP Kinase (ERK1/2) Pathway Regulation
The regulation of Mitogen-Activated Protein Kinases (MAPKs), specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2), by this compound-mediated TGR5 activation appears to be context-dependent lipidmaps.orggoogleapis.comciteab.combohrium.com. While TGR5 activation can lead to the downstream activation of ERK1/2 in some cell types lipidmaps.orggoogleapis.comciteab.com, inhibitory effects have also been observed googleapis.combohrium.com. For instance, in ciliated cholangiocytes, TGR5 activation induces ERK1/2 signaling, whereas in non-ciliated cholangiocytes, it inhibits it googleapis.com. This differential effect is suggested to be due to the coupling of TGR5 to different G proteins (Gαi in ciliated and Gαs in non-ciliated cells) googleapis.com. In human endometriotic stromal cells, this compound was found to suppress TNF-α-induced c-Jun N-terminal kinase (JNK) activation, another MAPK family member, via suppression of phosphorylated JNK guidetopharmacology.org. While this indicates a broader impact on MAPK pathways, the specific effects on ERK1/2 can vary depending on the cellular context. In cardiac fibroblasts, a study found that this compound, similar to UDCA, significantly reduced the phosphorylation of ERK1/2 in a TGR5-dependent manner bohrium.com.
STAT3 (Signal Transducer and Activator of Transcription 3) Modulation
Signal Transducer and Activator of Transcription 3 (STAT3) is another key signaling molecule influenced by TGR5 activation. Research indicates that TGR5 activation can antagonize or inhibit STAT3 signaling googleapis.comciteab.comwikipedia.orgwikipedia.org. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, and immune responses, and is often constitutively active in various cancers and inflammatory conditions googleapis.com. TGR5 activation has been shown to suppress the phosphorylation of STAT3 and its transcriptional activity googleapis.comciteab.com. This inhibitory effect on STAT3 signaling by TGR5 agonists like this compound suggests a potential role in modulating processes where STAT3 is dysregulated googleapis.comciteab.comwikipedia.org. For example, TGR5 activation has been proposed to antagonize gastric cancer proliferation and migration, at least partly by inhibiting STAT3 signaling googleapis.com. Recent research also suggests that bile acids, potentially through TGR5 activation, can stimulate STAT3 phosphorylation to induce the expression of A20, a protein that inhibits NF-κB and MAPK signaling wikipedia.org.
PI3K-eNOS Pathway Engagement
Activation of TGR5 by this compound has been linked to the modulation of the Phosphatidylinositol 3-kinase (PI3K) and endothelial nitric oxide synthase (eNOS) pathway. This pathway is crucial for maintaining vascular health and function, particularly in the context of endothelial cells. nih.govnih.gov Research indicates that TGR5 activation can lead to an increase in eNOS expression and its phosphorylation, which is a key step in the production of nitric oxide (NO). nih.govtandfonline.comtandfonline.com NO is a critical vasodilator and plays a protective role against endothelial dysfunction. nih.gov
Studies suggest that the TGR5-mediated activation of eNOS can occur through a PI3K-dependent mechanism. nih.govtandfonline.comtandfonline.com For instance, TGR5 can activate PI3K, which in turn promotes the phosphorylation of Akt (also known as protein kinase B). tandfonline.comtandfonline.comresearchgate.net Activated Akt can then phosphorylate eNOS at the Ser1177 site, leading to increased NO production. nih.gov This pathway is considered a positive mechanism by which TGR5 agonists like this compound may protect against endothelial damage, particularly in conditions like diabetes where endothelial dysfunction is prevalent. nih.govresearchgate.net Furthermore, the TGR5-GLP-1-PI3K-eNOS pathway has been proposed as a mechanism by which TGR5 activation might improve insulin (B600854) secretion and sensitivity. nih.govresearchgate.net
PKCε/ALDH2 Signaling Axis
This compound has been shown to influence the Protein Kinase C epsilon (PKCε) and Aldehyde Dehydrogenase 2 (ALDH2) signaling axis. This pathway is particularly relevant in the context of oxidative stress and neuronal protection. Research, primarily in the setting of subarachnoid hemorrhage (SAH), has demonstrated that activation of TGR5 with this compound can attenuate oxidative stress and neuronal apoptosis via the cAMP/PKCε/ALDH2 pathway. nih.govresearchgate.netsemanticscholar.orglarvol.comx-mol.com
Studies have shown that this compound treatment increases the protein levels of phosphorylated PKCε and ALDH2. nih.govresearchgate.net ALDH2 is a mitochondrial enzyme that plays a crucial role in detoxifying reactive aldehydes, which are generated during oxidative stress. researchgate.net Activation of ALDH2 has been reported to preserve mitochondrial function and provide protection against apoptosis. researchgate.net The involvement of PKCε in this axis suggests that TGR5 activation, potentially through increased intracellular cAMP levels, leads to the phosphorylation and activation of PKCε, which in turn promotes ALDH2 activity. nih.govresearchgate.net This signaling cascade contributes to the neuroprotective effects observed with this compound in models of brain injury. nih.govresearchgate.net
AMPK-SIRT1-PGC1 Axis and Mitochondrial Dynamics
The AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) axis is a critical regulator of energy metabolism, mitochondrial function, and biogenesis. biomolther.orgfrontiersin.orgmdpi.com Research indicates that this compound can influence this pathway. Activation of TGR5 by this compound has been shown to promote the phosphorylation of AMPK and increase the expression of SIRT1. researchgate.net
The AMPK-SIRT1 pathway is characterized by reciprocal regulation, where AMPK can activate SIRT1, and SIRT1 can, in turn, influence AMPK activity. biomolther.orgfrontiersin.orgmdpi.com SIRT1 is an NAD+-dependent deacetylase that deacetylates and activates various target proteins, including PGC-1α. biomolther.org PGC-1α is a master regulator of mitochondrial biogenesis and function, promoting the expression of genes involved in oxidative phosphorylation and fatty acid oxidation. biomolther.orgmdpi.com
By activating the AMPK-SIRT1-PGC1α axis, this compound may contribute to improved mitochondrial homeostasis, increased fatty acid oxidation, and reduced lipid accumulation. biomolther.orgfrontiersin.orgresearchgate.net This pathway is implicated in the protective effects of TGR5 agonists in metabolic diseases, including those affecting the liver and kidney, where mitochondrial dysfunction and lipid accumulation are key features. frontiersin.orgmdpi.comresearchgate.netnih.gov
Hippo-YAP Signaling Pathway Influence
This compound has been shown to influence the Hippo-YAP signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. pnas.orgresearchgate.netnih.govfrontiersin.org The core of the Hippo pathway is a kinase cascade that ultimately regulates the activity of the transcriptional coactivator Yes-associated protein (YAP). pnas.orgresearchgate.netnih.govfrontiersin.org When the Hippo pathway is active, YAP is phosphorylated and retained in the cytoplasm or degraded, leading to the inhibition of its transcriptional activity. frontiersin.org Conversely, inactivation of the Hippo pathway allows YAP to translocate to the nucleus and promote the transcription of target genes involved in cell proliferation and survival. nih.govfrontiersin.org
Studies investigating the effects of this compound on the Hippo-YAP pathway, particularly in the context of cancer cells, have revealed that this compound can inhibit YAP transcriptional activity. pnas.orgresearchgate.netresearchgate.net This effect is mediated through the activation of the TGR5-Gs signaling pathway, which leads to the inactivation of YAP. pnas.orgresearchgate.netresearchgate.net This is in contrast to other TGR5 agonists that may exhibit biased signaling and activate YAP. pnas.orgresearchgate.netresearchgate.netmdpi.com The inhibition of YAP activity by this compound is associated with reduced cell proliferation and increased apoptosis in certain cell types. pnas.orgresearchgate.net This suggests that the modulation of the Hippo-YAP pathway by this compound may contribute to its potential therapeutic effects in diseases characterized by dysregulated cell growth. pnas.orgnih.govresearchgate.net
Compound Information
| Compound Name | PubChem CID |
| This compound | 45483949 |
Data Tables
Based on the provided search results, specific quantitative data suitable for interactive tables across all requested signaling pathways is limited. However, the qualitative findings regarding the effects of this compound on protein levels and pathway activation can be summarized.
Table 1: Summary of this compound's Effects on Signaling Pathway Components
| Signaling Pathway | Component | Observed Effect of this compound (vs. Control) | Context/Model | Source |
| PI3K-eNOS | eNOS expression | Increased | Various (implied in endothelial function) | nih.gov |
| PI3K-eNOS | eNOS phosphorylation (Ser1177) | Increased | Various (implied in endothelial function) | nih.govtandfonline.com |
| PI3K-eNOS | Akt phosphorylation (Ser473) | Increased | Mouse hearts | researchgate.net |
| PKCε/ALDH2 | p-PKCε protein levels | Significantly increased | Rat brain hemisphere (after SAH) | nih.govresearchgate.net |
| PKCε/ALDH2 | ALDH2 protein levels | Significantly increased | Rat brain hemisphere (after SAH) | nih.govresearchgate.net |
| AMPK-SIRT1-PGC1α | AMPK phosphorylation | Promoted | IEC-6 cells | researchgate.net |
| AMPK-SIRT1-PGC1α | SIRT1 expression | Increased (mRNA and protein) | IEC-6 cells | researchgate.net |
| Hippo-YAP | YAP transcriptional activity | Inhibited | H1299 cells (NSCLC) | pnas.orgresearchgate.netresearchgate.net |
| Hippo-YAP | Hippo signaling | Up-regulated | H1299 cells (NSCLC) | pnas.org |
| Hippo-YAP | YAP phosphorylation | Altered (consistent with inhibition) | H1299 cells (NSCLC) | researchgate.net |
| Hippo-YAP | YAP subcellular distribution | Altered (consistent with inhibition) | H1299 cells (NSCLC) | researchgate.net |
Note: This table summarizes findings and does not represent quantitative data for interactive display.
Cellular and Tissue Specific Actions of Int 777
Effects on Pancreatic Beta Cells: Insulin (B600854) Secretion and Synthesis
INT-777 has been shown to influence pancreatic beta cells, which are responsible for insulin production and secretion. Activation of TGR5 by this compound in pancreatic beta cell lines (MIN6) and isolated mouse and human pancreatic islets stimulates insulin release. nih.gov This effect is dependent on the Gs/cAMP/Ca²⁺ pathway. nih.gov Studies indicate that this compound increases intracellular calcium levels, which is crucial for the exocytosis of insulin-containing vesicles. nih.gov Furthermore, this compound has been reported to increase pancreatic beta cell proliferation and insulin synthesis. nih.govresearchgate.net This suggests a potential role for this compound in promoting beta cell mass and function, particularly under hyperglycemic conditions. nih.govresearchgate.net
| Cell Type | Action of this compound | Signaling Pathway Involved | Effect on Insulin | Source |
| Pancreatic Beta Cells | Stimulates insulin release | Gs/cAMP/Ca²⁺ | Increased | nih.gov |
| Pancreatic Beta Cells | Increases intracellular Ca²⁺ levels | - | Increased | nih.gov |
| Pancreatic Beta Cells | Increases proliferation and insulin synthesis | - | Increased | nih.govresearchgate.net |
Regulation of Enteroendocrine L-Cells: Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY) Secretion
Enteroendocrine L-cells, primarily located in the distal ileum and colon, secrete the incretin (B1656795) hormone GLP-1 and the peptide PYY, both of which play significant roles in glucose homeostasis and appetite regulation. frontiersin.orgfrontiersin.org this compound is known to stimulate the release of GLP-1 and PYY from these cells through TGR5 activation. dovepress.comfrontiersin.orgresearchgate.net This effect contributes to improved glucose tolerance and insulin sensitivity. nih.govresearchgate.net The release of GLP-1 from L-cells in response to TGR5 activation appears to be mediated, at least in part, via an Epac-mediated, PKA-independent mechanism. nih.govnih.govfrontiersin.org
| Cell Type | Action of this compound | Hormones Secreted | Effect on Secretion | Source |
| Enteroendocrine L-Cells | Stimulates TGR5 | GLP-1, PYY | Increased | dovepress.comfrontiersin.orgresearchgate.net |
| Enteroendocrine L-Cells | Mediates GLP-1 release via Epac pathway | GLP-1 | Increased | nih.govnih.govfrontiersin.org |
Modulation of Macrophage and Immune Cell Functions: Anti-Inflammatory Responses
This compound exhibits anti-inflammatory properties by modulating the function of macrophages and other immune cells. TGR5 is expressed in macrophages, and its activation by this compound inhibits the production of pro-inflammatory cytokines. dovepress.comnih.govresearchgate.net This anti-inflammatory effect is mediated through TGR5-induced cAMP signaling and subsequent inhibition of NF-κB. dovepress.comnih.govresearchgate.net In vitro studies have shown that this compound pre-treatment of macrophages prevents the expression of pro-inflammatory mediators such as TNF-α, IL-6, CXCL-10, and MCP-1, while increasing the expression of the anti-inflammatory cytokine IL-10. researchgate.netresearchgate.net this compound has also been shown to reduce macrophage migration and inhibit oxidized LDL uptake in macrophages, contributing to its protective effects in inflammatory conditions like atherosclerosis. nih.govjci.org TGR5 activation can also influence macrophage polarization, potentially facilitating a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. researchgate.net
| Cell Type | Action of this compound | Signaling Pathway Involved | Effect on Inflammation | Source |
| Macrophages | Inhibits pro-inflammatory cytokine production | TGR5/cAMP/NF-κB inhibition | Decreased | dovepress.comnih.govresearchgate.net |
| Macrophages | Increases anti-inflammatory cytokine production (IL-10) | - | Increased | researchgate.netresearchgate.net |
| Macrophages | Reduces migration | mTOR-induced C/EBPβ | Decreased | researchgate.netjci.org |
| Macrophages | Inhibits oxidized LDL uptake | - | Decreased | nih.gov |
| Macrophages | Modulates polarization (M1 to M2 shift) | NF-κB inhibition, Nrf2/HO-1 | Shift towards M2 | researchgate.net |
| Immune Cells | Exerts anti-inflammatory actions | TGR5 | Decreased | dovepress.comresearchgate.net |
Influence on Schwann Cells: Myelin Gene Expression and Cell Migration
Schwann cells are crucial glial cells in the peripheral nervous system responsible for myelination and nerve regeneration after injury. nih.govfrontiersin.org Research indicates that this compound can promote peripheral nerve regeneration by activating TGR5 in Schwann cells. nih.gov This activation leads to an increase in intracellular cAMP levels and the activation of protein kinase A (PKA). nih.gov this compound stimulates myelin gene expression in Schwann cells, an effect that is largely counteracted by PKA inhibition. nih.gov Furthermore, this compound promotes Schwann cell migration, a critical process for nerve repair, and this migration is also blunted by PKA inhibition. nih.govresearchgate.net These findings suggest that this compound's beneficial effects on peripheral nerve regeneration are likely mediated through the TGR5/cAMP/PKA axis in Schwann cells. nih.gov
| Cell Type | Action of this compound | Signaling Pathway Involved | Effect on Schwann Cells | Source |
| Schwann Cells | Activates TGR5 | TGR5/cAMP/PKA | Promotes nerve regeneration | nih.gov |
| Schwann Cells | Stimulates myelin gene expression | TGR5/cAMP/PKA | Increased | nih.gov |
| Schwann Cells | Promotes cell migration | TGR5/cAMP/PKA | Increased | nih.govresearchgate.net |
| Schwann Cells | Increases intracellular cAMP and PKA | TGR5 | Activation of downstream pathways | nih.gov |
Actions on Neuronal and Glial Cells: Neuroprotection and Neuroinflammation
This compound has demonstrated effects on neuronal and glial cells, contributing to neuroprotection and modulation of neuroinflammation. TGR5 is expressed in neurons, astrocytes, and microglia in the brain. nih.gov Activation of TGR5 by this compound has shown neuroprotective effects in various models of neurological injury and disease. nih.govnih.govmdpi.com It can attenuate neuronal apoptosis and oxidative stress. nih.gov this compound has also been shown to modulate neuroinflammation, which is a key factor in the progression of neurodegenerative diseases. nih.govnih.govresearchgate.netremedypublications.com It can decrease the activation of the NLRP3-ASC inflammasome in microglia, reducing the release of pro-inflammatory cytokines. nih.gov Studies suggest that this compound's neuroprotective and anti-neuroinflammatory effects are mediated, at least in part, via the TGR5/cAMP/PKA signaling pathway. nih.gov
| Cell Type | Action of this compound | Signaling Pathway Involved | Effect on Neuronal/Glial Cells | Source |
| Neurons | Attenuates apoptosis | cAMP/PKCε/ALDH2 | Decreased apoptosis | nih.gov |
| Neurons, Astrocytes, Microglia | Expresses TGR5 | - | Receptor presence | nih.gov |
| Glial Cells | Modulates neuroinflammation | TGR5/cAMP/PKA | Decreased neuroinflammation | nih.govnih.govresearchgate.net |
| Microglia | Decreases NLRP3-ASC inflammasome activation | TGR5/cAMP/PKA | Reduced pro-inflammatory cytokines | nih.gov |
| Neuronal Cells | Provides neuroprotection | TGR5 | Protective effects | nih.govmdpi.comresearchgate.net |
| Neuronal Cells | Attenuates oxidative stress | cAMP/PKCε/ALDH2 | Decreased oxidative stress | nih.gov |
Impact on Cardiac Fibroblasts and Cardiomyocytes: Anti-Fibrotic and Oxidative Stress Responses
Cardiac fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, contributes to cardiac dysfunction. embopress.orgnih.gov this compound has shown potential in modulating cardiac fibroblasts and cardiomyocytes, influencing fibrotic and oxidative stress responses. Activation of TGR5 by this compound has been suggested to reduce the expression of pro-inflammatory cytokines, including TGFβ, which is a key mediator of cardiac fibrosis. frontiersin.org While the direct role of this compound on adult cardiac fibroblasts requires further elucidation, studies with other TGR5 agonists suggest an anti-fibrotic action by reducing myofibroblast markers. frontiersin.org Oxidative stress is also implicated in cardiac fibrosis and cardiomyocyte dysfunction. embopress.organatoljcardiol.com TGR5 activation has been linked to the attenuation of oxidative stress in various cell types, including potentially in the heart, which could indirectly impact cardiac fibroblasts and cardiomyocytes. nih.govnih.gov
| Cell Type | Action of this compound (Potential/Indirect) | Signaling Pathway Involved | Effect on Cardiac Cells | Source |
| Cardiac Fibroblasts | Reduces pro-inflammatory cytokines (TGFβ) | TGR5 | Potential anti-fibrotic effect | frontiersin.org |
| Cardiomyocytes | Attenuates oxidative stress | TGR5 (indirectly) | Potential protective effect | nih.govnih.gov |
| Cardiac Fibroblasts | Reduces myofibroblast markers | TGR5 | Potential anti-fibrotic effect | frontiersin.org |
Renal Cell Responses: Oxidative Stress and Lipid Accumulation
This compound has demonstrated protective effects on renal cells, particularly in the context of oxidative stress and lipid accumulation associated with metabolic diseases like obesity and diabetes. nih.govnih.govmdpi.comdntb.gov.uasoton.ac.uk Activation of TGR5 with this compound has been shown to prevent renal oxidative stress and lipid accumulation in mouse models of kidney disease. nih.govnih.govmdpi.comdntb.gov.ua This involves the induction of mitochondrial biogenesis, a decrease in oxidative stress markers, and an increase in fatty acid beta-oxidation. nih.govmdpi.com this compound activates pathways such as AMPK-SIRT1-PGC1α, which are involved in mitochondrial function and lipid metabolism, thereby preventing lipid accumulation in renal cells, including podocytes. nih.govnih.gov
| Cell Type | Action of this compound | Signaling Pathway Involved | Effect on Renal Cells | Source |
| Renal Cells | Prevents oxidative stress | AMPK-SIRT1-PGC1α | Decreased oxidative stress | nih.govnih.govmdpi.comdntb.gov.ua |
| Renal Cells | Prevents lipid accumulation | AMPK-SIRT1-PGC1α | Decreased lipid accumulation | nih.govnih.govmdpi.comdntb.gov.ua |
| Renal Cells | Induces mitochondrial biogenesis | AMPK-SIRT1-PGC1α | Increased mitochondrial function | nih.govmdpi.com |
| Renal Cells | Increases fatty acid beta-oxidation | PPAR-α, LCAD, CPT-1β | Increased lipid metabolism | nih.govmdpi.com |
| Podocytes | Prevents high glucose-induced lipid accumulation | SREBP-1 inhibition | Decreased lipid accumulation | nih.gov |
| Podocytes | Induces mitochondrial biogenesis and decreases ROS | - | Improved function, decreased damage | nih.gov |
Airway Epithelial Cell Modulation: Chloride Secretion via CFTR
This compound has been shown to modulate chloride secretion in airway epithelial cells. Studies using Calu-3 airway epithelial cells have demonstrated that activation of TGR5 by this compound increases basal short-circuit current (Isc), a measure of ion transport. This increase in Isc is indicative of stimulated chloride secretion. The effect of this compound on increasing basal Isc was observed when it was applied to the basolateral side of the cells, but not the apical side, suggesting the localization of the relevant TGR5 receptors on the basolateral membrane physiology.orgnih.govphysiology.org. The increase in chloride secretion mediated by TGR5 activation with this compound involves both CFTR-dependent and calcium-activated chloride channel (CaCC)-dependent pathways nih.govphysiology.org. Specifically, the CFTR-dependent current was found to be increased by bile acids, and this effect was abolished by a CFTR inhibitor nih.govphysiology.org.
Here is a table summarizing the effect of this compound on Isc in Calu-3 cells:
| Treatment | Concentration (µM) | Change in Isc (µA/cm²) | P-value | n | Citation |
| This compound (basolateral) | 10 | 3.4 ± 1 | 0.049 | 5 | physiology.orgphysiology.org |
| This compound (basolateral) | 30 | 5.4 ± 2 | 0.009 | 5 | physiology.orgphysiology.org |
| This compound (basolateral) | 10 | 2 ± 1 | 0.019 | 4 | physiology.org |
| This compound (apical) | 10 | -0.2 ± 0.8 | N/A | 4 | physiology.org |
| DMSO (vehicle) | N/A | 0.5 ± 0.5 | N/A | 4 | physiology.org |
Colonic Epithelial and Submucosal Neuron Interactions: Secretory Function Regulation
In the colon, this compound has been shown to regulate secretory function through interactions with both colonic epithelial cells and submucosal neurons. TGR5 mRNA is expressed in the whole thickness of the distal and proximal colon, with immunoreactivity found in colonocytes and submucosal cholinergic neurons nih.gov.
Studies in rat distal colonic mucosa have demonstrated that this compound decreases colonic secretion. This inhibitory effect on basal secretion is significantly more pronounced in preparations where submucosal neurons are intact compared to neuron-free preparations nih.gov. This suggests a significant role of submucosal neurons in mediating the inhibitory effect of this compound on colonic secretion nih.gov. The inhibitory effect of this compound was reduced by various agents including atropine, hexamethonium, indomethacin, and L-NAME, and abolished by a 5-HT4 antagonist and lidocaine, indicating the involvement of multiple neuronal pathways nih.gov. This compound was also found to inhibit stimulated colonic secretion induced by nicotine, but not by cisapride, carbachol, or PGE2 nih.gov.
Here is a table summarizing the effect of this compound on basal Isc in rat distal colon:
| Preparation Type | Treatment | Change in Isc (% of basal) | Citation |
| Seromuscular stripped | This compound | -58.17 ± 2.6 | nih.gov |
| Neuron-free | This compound | -11.18 ± 2.89 | nih.gov |
| Neuron-free | This compound | 19.50 ± 2.55 | nih.gov |
| With enteric nerves | This compound | 32.57 ± 9.26 | nih.gov |
Adipose Tissue Effects: Thermogenesis and Energy Metabolism
This compound has demonstrated effects on adipose tissue, particularly in promoting thermogenesis and influencing energy metabolism. As a TGR5 agonist, this compound has been found to promote thermogenesis and energy metabolism in adipose tissue researchgate.net. TGR5 activation is involved in energy expenditure and glucose metabolism researchgate.net.
This compound increases energy expenditure and reduces adiposity in mouse models of diet-induced obesity caymanchem.com. Activation of TGR5 signaling pathways by this compound induces an increase in the expression of mitochondrial genes directly related to energy expenditure . Consequently, this compound activity triggers thermogenesis in brown adipose tissue (BAT) and muscle, thereby increasing energy expenditure . It also increases UCP2 and carnitine palmitoyltransferase Ib, an enzyme crucial for transporting fatty acids into mitochondria for β-oxidation . These actions contribute to decreased renal neutral lipid accumulation and reduced plasma triglycerides . Studies have shown that mice treated with this compound exhibit reduced body weight, improved glucose tolerance, and enhanced insulin sensitivity .
Hepatocellular Responses: Steatosis and Cholangiocyte Apoptosis
This compound impacts hepatocellular responses, including effects on steatosis and cholangiocyte apoptosis. TGR5 agonists, such as this compound, have shown therapeutic potential for nonalcoholic fatty liver disease (NAFLD) or nonalcoholic steatohepatitis (NASH) by improving liver steatosis and insulin sensitivity in mice fed a Western diet nih.gov. Treatment with this compound significantly reduced liver weight, histological steatosis, and hepatic lipid content in a mouse model nih.gov. Hepatic pro-inflammatory gene expression was also reduced by this compound nih.gov.
Regarding cholangiocytes, TGR5 is highly expressed in these cells and is thought to mediate the proliferative effects of bile acids researchgate.net. While TGR5 activation can promote cholangiocyte proliferation in some contexts, particularly in response to bile acids and TGR5-selective agonists through pathways involving reactive oxygen species and ERK1/2 activation, TGR5 also exerts a protective role in cholestasis models without cholangiocarcinoma researchgate.net. TGR5 activation has been shown to inhibit pro-inflammatory responses in macrophages, which are involved in liver injury oup.com. This compound significantly reduced the expression of pro-inflammatory cytokines TNF-α and IL-6 and enhanced the expression of the anti-inflammatory cytokine IL-10 in macrophages oup.com.
Pancreatic Acinar Cells: Inflammatory Regulation
This compound plays a role in regulating inflammation in pancreatic acinar cells. TGR5 is expressed in pancreatic tissue and its expression increases after the onset of acute pancreatitis (AP) nih.gov. This compound, a TGR5 agonist, has been found to be involved in the NLRP3 inflammasome pathway, which plays an important role in inflammatory diseases nih.govd-nb.infomdpi.com.
Studies in a mouse model of acute pancreatitis induced by caerulein (B1668201) have shown that this compound can reduce the severity of AP nih.gov. This protective effect is manifested by decreased pancreatic tissue damage, reduced levels of serum enzymes (amylase and lipase), and lower levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.gov. Furthermore, this compound was found to reduce the production of reactive oxygen species (ROS) in pancreatic acinar cells and inhibit the activation of the NLRP3 inflammasome pathway nih.gov. The alleviation of inflammation and pancreatic acinar cell injury by this compound in the context of AP may be mediated by blocking the ROS/NLRP3 pathway nih.govmdpi.com.
Here is a table summarizing the effects of this compound in a mouse model of acute pancreatitis:
| Parameter | Effect of this compound Treatment | Citation |
| Pancreatic tissue damage | Decreased | nih.gov |
| Serum amylase levels | Decreased | nih.gov |
| Serum lipase (B570770) levels | Decreased | nih.gov |
| Serum IL-1β levels | Decreased | nih.gov |
| Serum IL-6 levels | Decreased | nih.gov |
| Serum TNF-α levels | Decreased | nih.gov |
| Pancreatic ROS production | Reduced | nih.gov |
| NLRP3 inflammasome activation | Inhibited | nih.gov |
| Pancreatic acinar cell necrosis | Extenuated | nih.gov |
Preclinical Research Applications and Disease Models
Metabolic Syndrome and Associated Disorders
INT-777 has been a subject of research in models of metabolic syndrome, a cluster of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. mdpi.com Its effects on glucose and lipid metabolism, as well as related complications, have been examined.
Type 2 Diabetes Mellitus Research Models
Research in animal models of type 2 diabetes mellitus (T2DM) has indicated that this compound can improve glucose homeostasis and insulin (B600854) sensitivity. mdpi.comwjgnet.commdpi.come-dmj.org Studies in diet-induced obese mice and genetically obese diabetic mice (db/db) have shown that this compound treatment can enhance insulin sensitivity, likely mediated through the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. wjgnet.commdpi.com GLP-1 is an incretin (B1656795) hormone that stimulates insulin secretion and improves glucose tolerance. dovepress.com
Furthermore, this compound has been shown to modulate renal signaling pathways in diabetic nephropathy models. In diabetic mice, it influenced pathways involved in mitochondrial biogenesis, oxidative stress, and fatty acid β-oxidation, suggesting a potential protective effect on the kidney in the context of diabetes. nih.gov While a dual FXR/TGR5 agonist (INT-767) showed broader effects on renal lipogenesis pathways, this compound specifically induced mitochondrial biogenesis pathways in these models. nih.gov Activation of TGR5 by this compound has also been shown to reduce oxidative stress in human podocytes exposed to high glucose and in cardiomyocytes, suggesting a role in ameliorating diabetes-induced endothelial dysfunction. frontiersin.org
Obesity and Hepatic Steatosis Studies
Preclinical studies have investigated the impact of this compound on obesity and hepatic steatosis (fatty liver). Treatment with this compound in high-fat fed mice has been shown to increase energy expenditure and attenuate weight gain and fat pad mass expansion. wjgnet.com
In models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), this compound has demonstrated beneficial effects. It has been reported to reduce hepatic steatosis and improve liver enzyme levels in high-fat fed mice without evidence of hepatic fibrosis. mdpi.comwjgnet.commdpi.commdpi.com Activation of TGR5 by this compound in obese mice effectively decreases liver steatosis. mdpi.com In a Western diet-induced NASH model, this compound significantly reduced liver weight, histological steatosis, and hepatic pro-inflammatory gene expression (Tnfα and Mcp1), as well as the NAFLD activity score. mdpi.com
Atherosclerosis Progression and Regression Models
This compound has shown promising anti-atherosclerotic effects in animal models. dovepress.commdpi.comfrontiersin.orgahajournals.org In atherosclerosis-susceptible low-density lipoprotein receptor-deficient (Ldlr−/−) mice, this compound treatment significantly inhibited the development of atherosclerotic lesions. dovepress.comfrontiersin.orgahajournals.org This effect was associated with reduced intraplaque macrophage content and decreased proinflammatory cytokine production. dovepress.comfrontiersin.orgahajournals.org
Studies suggest that the anti-atherogenic effect of this compound is dependent on TGR5 expression, particularly in leukocytes. dovepress.com TGR5 activation by this compound has been shown to reduce the release of proinflammatory cytokines and the uptake of oxidized low-density lipoprotein in macrophages in vitro. ahajournals.org Furthermore, TGR5-mediated nitric oxide (NO) production in endothelial cells, induced by TGR5 agonists like taurolithocholic acid, may contribute to the suppression of adhesion molecule expression, a key step in atherosclerosis development. ahajournals.org this compound also exerts an inhibitory effect on the NLRP3 inflammasome, contributing to the decrease in proinflammatory pathways in atherosclerosis. mdpi.com
Inflammatory and Immune-Mediated Conditions
Beyond metabolic disorders, this compound has been investigated for its effects on inflammatory and immune responses in various preclinical settings.
General Inflammatory Responses in Animal Models
TGR5 is expressed in various immune cells, including monocytes, macrophages, dendritic cells, and natural killer T-cells, suggesting a role in regulating immune responses. mdpi.comdovepress.comfrontiersin.org Activation of TGR5 has been shown to dampen inflammatory responses by decreasing adhesion molecule expression in endothelial cells and inhibiting proinflammatory cytokine production in macrophages. dovepress.com
This compound has been demonstrated to lower proinflammatory cytokine production via cAMP signaling and NF-κB inhibition. dovepress.com In macrophages, TGR5 activation reduces cytokine expression induced by LPS and inhibits NF-κB-dependent inflammatory responses. mdpi.com this compound has also been shown to inhibit macrophage inflammation and lipid accumulation. e-dmj.orgdovepress.com
Studies in rat models of subarachnoid hemorrhage have indicated that this compound administration can modulate neuroinflammation and neuronal apoptosis via TGR5 signaling. nih.govnih.gov It was found to decrease NLRP3-ASC inflammasome activation in microglia, reduce brain edema and neuroinflammation, and improve neurological functions. nih.gov This effect involves increasing intracellular cAMP levels and the phosphorylation of PKA, which can block NLRP3 inflammasome-dependent inflammation. nih.gov
In vitro studies using primary Kupffer cells from mice have shown that this compound significantly decreased reactive oxygen species (ROS) production, suppressed the expression of M1 markers, increased M2 markers, and suppressed the secretion of TNF-α and IL-6. researchgate.net It also inhibited the expression of TLR4 and increased HO-1 expression, further confirming its anti-inflammatory effects. researchgate.net
Inflammatory Bowel Disease Research
Preclinical research has also explored the potential of this compound in inflammatory bowel disease (IBD). TGR5 activation has been associated with anti-inflammatory responses in the intestine. researchgate.net this compound has been reported to have a preventive effect against colitis and inflammatory bowel disease in animal trials. researchgate.net While specific detailed findings on this compound in IBD models were less prominent in the search results compared to other areas, the general anti-inflammatory properties mediated through TGR5 activation, including the inhibition of proinflammatory cytokine production and modulation of immune cell function, support its potential in this area. mdpi.comdovepress.comfrontiersin.org
Acute Pancreatitis Investigations
Investigations into acute pancreatitis (AP) models have explored the protective effects of this compound. Studies utilizing a cerulein-induced AP model in mice demonstrated that this compound administration could reduce the severity of the condition. This was evidenced by decreased pancreatic tissue damage and a reduction in serum levels of enzymes such as amylase and lipase (B570770). nih.gov Furthermore, this compound treatment led to a decrease in pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, and reduced the expression of necrosis-related proteins RIP3 and p-MLKL. nih.gov Mechanistically, this compound was found to reduce reactive oxygen species (ROS) production in pancreatic acinar cells and inhibit the activation of the NLRP3 inflammasome pathway. nih.gov Similar findings in a cerulein-induced AP model also observed decreased ROS production, subsequent reduction in NLRP3 activation, and limited pancreatic damage after this compound administration, suggesting a potential protective use for this agent in AP. nih.govresearchgate.net this compound has been shown to inhibit the NLRP3 inflammasome in various inflammatory diseases. nih.gov
Neurological Injury and Neurodegenerative Research
This compound has been investigated for its potential neuroprotective and regenerative effects in models of neurological injury and neurodegenerative diseases.
In models of peripheral nerve injury, this compound has shown promise in promoting regeneration and functional recovery. Studies involving sciatic nerve crush injury in mice demonstrated that treatment with this compound significantly improved remyelination and functional recovery. nih.govresearchgate.net In rats that underwent sciatic nerve transection, this compound treatment also promoted nerve regeneration and functional recovery. nih.govresearchgate.net These beneficial effects are likely attributable to the activation of the TGR5/cAMP/PKA axis in Schwann cells, which are crucial for myelination and nerve repair. nih.govresearchgate.net this compound stimulates Schwann cell migration from proximal to distal stumps in injured sciatic nerves. researchgate.net The stimulatory effect of this compound on myelin gene expression and cell migration in primary Schwann cells was largely counteracted by inhibition of cAMP-dependent protein kinase A (PKA), supporting the involvement of the cAMP/PKA pathway. nih.govresearchgate.net
Research into sepsis-induced cognitive impairment has indicated a protective role for this compound. Studies in experimental sepsis rat models induced by cecal ligation and puncture (CLP) showed that this compound treatment improved cognitive impairment. researchgate.netnih.govsemanticscholar.orgresearchgate.net This improvement was associated with the attenuation of neuroinflammation and reduced microglial cell activation. researchgate.netnih.govsemanticscholar.orgresearchgate.net Mechanistically, this compound treatment significantly increased the expression of TGR5, cAMP, p-PKA, and p-CREB, while downregulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the hippocampus. researchgate.netnih.govsemanticscholar.orgresearchgate.net The neuroprotective effects of TGR5 activation after CLP were abolished by CRISPR-mediated TGR5 knockdown or treatment with a cAMP inhibitor, highlighting the involvement of the TGR5/cAMP/PKA/CREB signaling axis. researchgate.netnih.govsemanticscholar.orgresearchgate.net this compound treatment reduced the number of microglia in the hippocampus and neutrophil infiltration after CLP in rats. researchgate.netsemanticscholar.org
In models of subarachnoid hemorrhage (SAH), this compound has demonstrated neuroprotective effects against early brain injury (EBI). Studies in rats with SAH induced by endovascular perforation showed that early administration of this compound attenuated NLRP3-ASC inflammasome-dependent neuroinflammation. nih.govnih.gov This was associated with a reduction in brain edema and neuroinflammation, leading to improved short-term neurobehavioral functions. nih.govnih.gov this compound administration significantly decreased NLRP3-ASC inflammasome activation in microglia and reduced pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) and neutrophil infiltration. nih.govnih.gov The anti-inflammatory effects of this compound on the NLRP3-ASC inflammasome were abolished by TGR5 knockout or PKA inhibition, suggesting involvement of the TGR5/cAMP/PKA signaling pathway. nih.govnih.gov Early administration of this compound also attenuated neuronal degeneration in the hippocampus. nih.gov
Preclinical research using Alzheimer's disease (AD) models has explored the effects of this compound on cognitive impairment and synaptic dysfunction. In a mouse model of acute neurotoxicity induced by intracerebroventricular injection of aggregated amyloid-beta (Aβ1-42), this compound demonstrated significant neuroprotective effects. nih.govnih.govmagtechjournal.com this compound treatment significantly improved Aβ1-42-induced cognitive impairment, as reflected by improved performance in memory tests such as the Morris water maze, novel object recognition, and Y-maze tests. nih.govnih.govmagtechjournal.com Importantly, this compound treatment reversed Aβ1-42-induced TGR5 downregulation and suppressed the increase of nuclear NF-κB p65, mitigating neuroinflammation evidenced by lower proinflammatory cytokines and less Iba1-positive cells in the hippocampus and frontal cortex. nih.govnih.gov this compound also suppressed neuronal apoptosis by reducing TUNEL-positive cells and decreasing caspase-3 activation, while increasing the ratio of Bcl-2/Bax. nih.govnih.govmagtechjournal.com Furthermore, this compound ameliorated synaptic dysfunction by promoting dendritic spine generation and upregulating postsynaptic and presynaptic proteins (PSD95 and synaptophysin) in Aβ1-42-treated mice. nih.govnih.govmagtechjournal.com These findings suggest that TGR5 activation could be a potential strategy for AD treatment. nih.govmagtechjournal.com Similar neuroprotective effects against cognitive impairment, neuroinflammation, apoptosis, and synaptic dysfunction were observed in a lipopolysaccharide (LPS)-treated mouse model of acute neurotoxicity. nih.govresearchgate.netdntb.gov.ua
Subarachnoid Hemorrhage (SAH) Models
Cardiovascular Disease Research
This compound has been investigated in the context of cardiovascular disease research, particularly concerning atherosclerosis. Studies have shown that this compound significantly inhibits the development of atherosclerosis in mouse models. frontiersin.orgportlandpress.com This effect is linked to a reduction in macrophage inflammation and lipid loading within atherosclerotic plaques. frontiersin.org TGR5 activation, mediated by agonists like this compound, has been shown in animal models to reduce plasma total cholesterol and triglyceride levels and decrease atherosclerotic lesion areas in the aortic root, highlighting its role in regulating lipid metabolism. frontiersin.org In macrophages, TGR5 activation downregulates scavenger receptor A (SR-A) and cluster of differentiation 36 (CD36), which are crucial for the uptake of oxidized LDL (oxLDL) and foam cell formation. frontiersin.org Consequently, TGR5 activation reduces oxLDL uptake by macrophages, inhibiting foam cell formation and mitigating lipid deposition in atherosclerosis. frontiersin.org
Summary of Preclinical Findings:
| Disease Model | Key Findings | Proposed Mechanism |
| Acute Pancreatitis | Reduced severity, decreased tissue damage, lower serum enzymes (amylase, lipase), reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), inhibited necrosis proteins (RIP3, p-MLKL). nih.gov Reduced ROS production, inhibited NLRP3 inflammasome. nih.govnih.govresearchgate.net | Inhibition of ROS/NLRP3 inflammasome pathway. nih.gov |
| Peripheral Nerve Injury and Regeneration | Promoted nerve regeneration and functional recovery (sciatic nerve crush and transection). nih.govresearchgate.net Improved remyelination. nih.govresearchgate.net Stimulated Schwann cell migration. researchgate.net | Activation of TGR5/cAMP/PKA axis in Schwann cells. nih.govresearchgate.net |
| Sepsis-Induced Cognitive Impairment | Improved cognitive impairment and anxiety-like behaviors. researchgate.netsemanticscholar.org Attenuated neuroinflammation and microglial activation. researchgate.netnih.govsemanticscholar.orgresearchgate.net Reduced neutrophil infiltration. researchgate.netsemanticscholar.org | Activation of TGR5/cAMP/PKA/CREB signaling axis. researchgate.netnih.govsemanticscholar.orgresearchgate.net |
| Subarachnoid Hemorrhage (SAH) | Attenuated NLRP3-ASC inflammasome-mediated neuroinflammation. nih.govnih.gov Reduced brain edema. nih.gov Improved short-term neurobehavioral functions. nih.govnih.gov Attenuated neuronal degeneration. nih.gov | TGR5/cAMP/PKA signaling pathway. nih.govnih.gov |
| Alzheimer's Disease (Aβ1-42 and LPS models) | Improved cognitive impairment and memory. nih.govnih.govmagtechjournal.com Mitigated neuroinflammation. nih.govnih.gov Suppressed neuronal apoptosis. nih.govnih.govmagtechjournal.com Ameliorated synaptic dysfunction. nih.govnih.govmagtechjournal.com Promoted dendritic spine generation. nih.govnih.govmagtechjournal.com | Reversal of TGR5 downregulation, suppression of NF-κB, activation of TGR5 pathway. nih.govnih.gov |
| Cardiovascular Disease (Atherosclerosis) | Inhibited atherosclerosis development. frontiersin.orgportlandpress.com Reduced macrophage inflammation and lipid loading in plaques. frontiersin.org Reduced plasma cholesterol and triglycerides (in animal models). frontiersin.org Decreased atherosclerotic lesion area (in animal models). frontiersin.org | TGR5 activation, regulation of lipid metabolism, modulation of macrophage function (oxLDL uptake, foam cell formation). frontiersin.org |
Cardiac Fibrosis Models
Cardiac fibrosis, characterized by the excessive accumulation of extracellular matrix proteins in the heart, contributes to myocardial stiffness and dysfunction. Research using in vitro and ex vivo models has explored the potential of this compound as an anti-fibrotic agent in the heart.
Studies utilizing adult rat and human cardiac fibroblasts have shown that this compound can reduce markers of myofibroblast differentiation, such as alpha-smooth muscle actin (α-SMA) medrxiv.orgresearchgate.net. Myofibroblasts are key effector cells in the fibrotic process, responsible for producing large quantities of extracellular matrix proteins researchgate.net. In experiments with cultured fibroblasts, this compound significantly reduced the percentage of α-SMA positive cells in a concentration-dependent manner medrxiv.orgresearchgate.net. For instance, in wild-type rat fibroblasts treated with interleukin-11 (IL-11) to induce fibrosis, incubation with 10 µM this compound significantly reduced the percentage of α-SMA positive cells from 61.5 ± 4.0% to 9.7 ± 2.0% medrxiv.org. Similar reductions in α-SMA positive cells were observed in human dilated cardiomyopathy fibroblasts treated with this compound medrxiv.orgresearchgate.net. Western blot analysis in rat fibroblasts also identified a significant reduction in α-SMA and Collagen VI protein expression following treatment with 1 µM and 10 µM this compound medrxiv.org.
Studies using living myocardial slices (LMS) have further supported these findings, demonstrating a reduction in collagen I staining in slices treated with ursodeoxycholic acid (UDCA), a bile acid that also activates TGR5 medrxiv.org. The anti-fibrotic effect of UDCA in mouse fibroblasts was shown to be mediated by TGR5, and the TGR5-specific agonist this compound also exhibited a similar effect, which was lost in fibroblasts from TGR5 knockout mice nih.gov.
These findings suggest that this compound, through the activation of TGR5, can prevent the transdifferentiation of fibroblasts into myofibroblasts and reduce the deposition of extracellular matrix proteins in the heart medrxiv.orgresearchgate.net.
Here is a summary of findings in cardiac fibrosis models:
| Model System | Treatment (this compound) | Key Finding | Reference |
| Adult Rat Cardiac Fibroblasts | 1 µM, 10 µM | Reduced α-SMA and Collagen VI expression | medrxiv.org |
| Human DCM Fibroblasts | 0.1 µM, 1.0 µM, 10 µM | Reduced percentage of α-SMA positive cells | medrxiv.orgresearchgate.net |
| Wild-Type Mouse Fibroblasts | This compound | Reduced percentage of α-SMA expressing cells | nih.gov |
| TGR5 Knockout Mouse Fibroblasts | This compound | Anti-fibrotic effect lost | nih.gov |
Endothelial Dysfunction in Diabetic Contexts
Endothelial dysfunction is a critical factor in the development of vascular complications in diabetes, characterized by impaired vasodilation, increased oxidative stress, and inflammation researchgate.netnih.govfrontiersin.org. Research has explored the potential of TGR5 activation by this compound to ameliorate endothelial dysfunction in diabetic settings.
Studies have shown that activation of TGR5 by this compound can reduce oxidative stress in human podocytes exposed to a high-glucose environment, a condition relevant to diabetic kidney disease nih.gov. Oxidative stress is a major contributor to endothelial damage in diabetes researchgate.netnih.gov. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and apoptosis in cardiomyocytes exposed to high glucose, suggesting a protective effect against glucose-induced cellular damage nih.gov.
TGR5 activation may also protect against diabetes-associated endothelial dysfunction by increasing endothelial nitric oxide synthase (eNOS) activation nih.govresearchgate.net. eNOS is crucial for producing nitric oxide (NO), a key vasodilator researchgate.netfrontiersin.org. Studies suggest that the increase in eNOS expression mediated by the bile-salt-TGR5-cAMP pathway, where this compound increases cAMP levels in a dose-dependent manner, could contribute to improved endothelial function nih.govresearchgate.net.
Furthermore, in the context of diabetic retinopathy, a microvascular complication of diabetes, this compound has been shown to alleviate high glucose-induced endothelial cell apoptosis frontiersin.org. This compound suppressed the expression levels of apoptotic-related proteins like Bax and cleaved-caspase3 in high glucose-treated endothelial cells frontiersin.org. It also reversed the reduction of mitochondrial membrane potential caused by high glucose, indicating a protective effect on mitochondrial function frontiersin.org. TGR5 activation by this compound appears to enhance mitophagy, the process of clearing damaged mitochondria, through pathways involving PINK1/Parkin and inhibiting mitochondrial division via the Ca2+-PKCδ/Drp1 pathway nih.govspandidos-publications.com.
These findings suggest that this compound may offer protective effects against endothelial dysfunction in diabetes by reducing oxidative stress, inhibiting apoptosis, promoting beneficial mitochondrial changes, and potentially enhancing NO bioavailability.
Here is a summary of findings in endothelial dysfunction in diabetic contexts:
| Model System | Treatment (this compound) | Key Finding | Reference |
| Human Podocytes (High Glucose) | This compound | Reduced oxidative stress | nih.gov |
| Cardiomyocytes (High Glucose) | This compound | Reduced ROS production and apoptosis | nih.gov |
| Endothelial Cells (High Glucose) | This compound | Alleviated apoptosis, suppressed Bax and cleaved-caspase3, reversed mitochondrial membrane potential reduction | frontiersin.org |
| Endothelial Cells | This compound | Increased cAMP levels (dose-dependent), potential eNOS activation | nih.govresearchgate.net |
| Retinal Microvascular Endothelial Cells (High Glucose) | This compound | Enhanced mitophagy, inhibited mitochondrial division | nih.govspandidos-publications.com |
Renal Disease Research
This compound has been investigated for its potential therapeutic effects in various models of renal disease, particularly those associated with diabetes and lithium toxicity.
Diabetic Nephropathy and Fibrosis Models
Diabetic nephropathy (DN) is a serious complication of diabetes characterized by progressive kidney damage, including fibrosis nih.govnih.govresearchgate.net. Studies in diabetic mouse models have demonstrated that treatment with this compound can prevent key features of DN.
In diabetic db/db mice, this compound treatment decreased proteinuria, a marker of kidney damage nih.govnih.govresearchgate.net. It also reduced glomerular mesangial expansion and the accumulation of extracellular matrix proteins, indicating a reduction in fibrosis nih.govresearchgate.net. This compound prevented glomerular podocyte injury and loss and decreased macrophage accumulation in the kidney nih.govresearchgate.net. These effects suggest that this compound can mitigate the major phenotypic characteristics of DN in this model nih.govresearchgate.net.
The protective effects of this compound in diabetic kidney disease are associated with its ability to induce renal expression of factors involved in mitochondrial biogenesis, oxidative stress inhibition, and fatty acid β-oxidation ahajournals.orgnih.govnih.gov. This includes increased expression of sirtuin 1 (SIRT1), sirtuin 3 (SIRT3), and Nrf-1 ahajournals.orgnih.govnih.gov. Increased SIRT3 activity, evidenced by normalized acetylation of mitochondrial superoxide (B77818) dismutase 2 (SOD2) and isocitrate dehydrogenase 2 (IDH2), was observed in treated mice ahajournals.orgnih.govnih.gov. Accordingly, this compound decreased mitochondrial H2O2 generation and increased SOD2 activity, which correlated with decreased urinary levels of oxidative stress markers ahajournals.orgnih.govnih.gov. Furthermore, this compound decreased renal lipid accumulation and prevented kidney disease in mice with diet-induced obesity ahajournals.orgnih.govnih.gov.
In human podocytes cultured with high glucose, this compound induced mitochondrial biogenesis, decreased oxidative stress, and increased fatty acid β-oxidation ahajournals.orgnih.govnih.gov. These findings align with observations in animal models and suggest a role for TGR5 in inhibiting kidney disease in obesity and diabetes by regulating mitochondrial function, oxidative stress, and lipid metabolism ahajournals.orgnih.govnih.gov.
This compound has been shown to modulate distinct renal signaling pathways compared to selective FXR agonists nih.govresearchgate.net. While FXR agonists like obeticholic acid (OCA) can regulate lipogenesis pathways, this compound primarily induces mitochondrial biogenesis pathways, as shown by increases in SIRT1, PGC-1α, and ERR-α protein expression nih.govresearchgate.net.
Here is a summary of findings in diabetic nephropathy and fibrosis models:
| Model System | Treatment (this compound) | Key Finding | Reference |
| Diabetic db/db mice | This compound | Decreased proteinuria, reduced mesangial expansion and extracellular matrix accumulation, prevented podocyte injury/loss, decreased macrophage infiltration | nih.govnih.govresearchgate.net |
| Diabetic db/db mice | This compound | Induced renal expression of SIRT1, SIRT3, Nrf-1; increased SIRT3 activity; decreased mitochondrial H2O2; increased SOD2 activity; decreased renal lipid accumulation | ahajournals.orgnih.govnih.gov |
| Mice with diet-induced obesity | This compound | Prevented kidney disease | ahajournals.orgnih.govnih.gov |
| Human Podocytes (High Glucose) | This compound | Induced mitochondrial biogenesis, decreased oxidative stress, increased fatty acid β-oxidation | ahajournals.orgnih.govnih.gov |
| Diabetic DBA/2J mice (STZ-induced) | This compound | Modulated distinct renal signaling pathways, induced mitochondrial biogenesis (increased SIRT1, PGC-1α, ERR-α) compared to FXR agonist | nih.govresearchgate.net |
Lithium-Induced Nephrogenic Diabetes Insipidus Studies
Lithium is a medication used to treat bipolar disorder, but it can cause nephrogenic diabetes insipidus (NDI), a condition characterized by impaired urine-concentrating ability springermedizin.denih.gov. Studies have investigated the role of TGR5 activation by this compound in this context.
Activation of TGR5 by this compound has been shown to increase the expression of aquaporin-2 (AQP2) and aquaporin-3 (AQP3) in renal medullary collecting ducts researchgate.netkarger.com. AQP2 is a water channel protein crucial for water reabsorption in the kidneys and is downregulated in lithium-induced NDI researchgate.netkarger.comresearchgate.net. Studies in mice treated with the TGR5 agonist this compound markedly reduced urine output and increased urine osmolality, consistent with improved urine concentration karger.com. This was accompanied by a marked increase in AQP2 and AQP3 protein expression and membrane translocation karger.com.
In cultured primary medullary collecting duct cells, this compound dose-dependently upregulated AQP2 and AQP3 expression in a cAMP/PKA-dependent manner researchgate.netkarger.com. Further research revealed that this compound treatment promoted the phosphorylation and nuclear translocation of CREB protein, and the promoters of both AQP2 and AQP3 genes contain a CREB-binding site that can be bound and activated by CREB karger.com. This suggests that TGR5 activation by this compound increases AQP2 and AQP3 expression through the cAMP-PKA-CREB signaling pathway researchgate.netkarger.com.
In contrast to TGR5 activation, activation of the FXR receptor alone by agonists like chenodeoxycholic acid (CDCA) or obeticholic acid (OCA) did not upregulate AQP2 in a mouse model of lithium-induced NDI researchgate.net. This highlights a specific role for TGR5 signaling in ameliorating lithium-induced NDI by restoring AQP2 expression researchgate.net.
Here is a summary of findings in lithium-induced nephrogenic diabetes insipidus studies:
| Model System | Treatment (this compound) | Key Finding | Reference |
| Mice | This compound | Markedly reduced urine output, increased urine osmolality, increased AQP2 and AQP3 protein expression and membrane translocation | karger.com |
| Cultured Primary Medullary Collecting Duct Cells | This compound | Dose-dependently upregulated AQP2 and AQP3 expression via cAMP/PKA pathway, promoted CREB phosphorylation and nuclear translocation, activated AQP2 and AQP3 gene promoters | researchgate.netkarger.com |
Advanced Research Methodologies in Int 777 Studies
In Vitro Cellular Assays and Functional Readouts
In vitro cellular assays are fundamental tools in INT-777 research, allowing for controlled investigations into its direct effects on various cell types. These assays provide functional readouts that reveal the immediate cellular responses to this compound exposure.
Receptor Activation Assays (e.g., GloSensor cAMP Assay)
Receptor activation assays are crucial for confirming the agonistic activity of this compound on TGR5 and understanding the downstream signaling pathways involved. The GloSensor cAMP assay is a common method used to monitor intracellular cAMP levels in real-time in live cells upon receptor activation. This assay utilizes a genetically encoded biosensor where a cAMP binding domain is fused to a circularly permuted firefly luciferase promega.com. Binding of cAMP to the biosensor induces a conformational change that increases luminescence, providing a quantitative measure of intracellular cAMP concentration promega.com.
Studies utilizing the GloSensor cAMP assay have demonstrated that this compound activates TGR5, leading to an increase in intracellular cAMP levels nih.govresearchgate.netashpublications.org. For instance, in HEK293T cells expressing TGR5, this compound treatment resulted in increased cAMP activity nih.gov. Compared to other TGR5 agonists like R399, this compound has shown comparable Gs coupling ability, which is responsible for activating adenylate cyclase and increasing cAMP production nih.gov. This indicates that this compound primarily signals through the Gs-cAMP pathway upon binding to TGR5 nih.govashpublications.org.
Other reporter gene assays, such as those assessing CRE-induced luciferase activity, are also employed to evaluate TGR5 activation by this compound. These assays measure the activation of a cAMP response element (CRE) driving luciferase expression, which is a downstream effect of increased cAMP signaling caymanchem.commedchemexpress.com. Studies using this approach in HEK293 cells transfected with human or mouse TGR5 have determined the EC50 values for this compound, indicating the concentration required to achieve half-maximal activation medchemexpress.com. For human TGR5 in HEK293 cells, an EC50 of 293 nM has been reported using a CRE-luciferase reporter assay medchemexpress.com.
Cell Viability and Apoptosis Assays (e.g., TUNEL, FJC staining)
Assessing cell viability and apoptosis is critical for understanding the potential cytotoxic or protective effects of this compound. Various assays are employed for this purpose, including metabolic assays like MTT or CCK8, and assays specifically detecting apoptosis markers such as TUNEL and FJC staining.
The TUNEL (Terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis avantorsciences.comsigmaaldrich.com. This method enzymatically labels the free 3'-OH termini of fragmented DNA, allowing for the visualization and quantification of apoptotic cells, typically by fluorescence microscopy or flow cytometry avantorsciences.comsigmaaldrich.com. FJC (Fluoro-Jade C) staining is another technique used to identify degenerating neurons nih.govresearchgate.nethku.hk.
Studies have utilized these assays to investigate the effects of this compound on cell survival in various contexts. For example, in a rat model of subarachnoid hemorrhage, this compound treatment significantly reduced neuronal apoptosis, as evidenced by decreased positive staining in TUNEL and FJC assays nih.gov. Quantitative analysis of TUNEL-positive neurons showed a significant reduction in the this compound treated group compared to control nih.gov. Similarly, this compound treatment attenuated hepatocellular and cholangiocyte apoptosis following ischemia-reperfusion injury nih.gov.
In cancer cell lines, the effects of this compound on cell viability and apoptosis can vary depending on the cell type. In non-small-cell lung carcinoma (NSCLC) cells, this compound has been shown to inhibit cell growth and promote apoptosis, as measured by MTT assay and flow cytometry researchgate.net. TUNEL staining and Western blot analysis of apoptotic markers like Cleaved PARP1 and Cleaved Caspase-3 further confirmed the pro-apoptotic effects of this compound in these cells researchgate.net. Conversely, in high glucose-induced endothelial cell injury, this compound treatment improved cell survival rate (CCK8 assay) and reduced apoptosis (TUNEL staining), indicating a protective effect researchgate.net.
Here is a summary of findings from apoptosis assays:
| Cell Type / Model | This compound Effect | Assay Methods Used | Key Findings | Source |
| Rat subarachnoid hemorrhage model | Reduced apoptosis | TUNEL, FJC staining | Significantly reduced TUNEL-positive and FJC-positive neurons. | nih.gov |
| Hepatocellular/cholangiocyte injury | Attenuated apoptosis | Not specified in snippet | Attenuated apoptosis following ischemia-reperfusion injury. | nih.gov |
| NSCLC cell lines (H1299) | Promoted apoptosis | MTT, Flow cytometry, TUNEL, Western blot | Inhibited cell growth, increased apoptosis rate, increased cleaved caspase-3/PARP1. | researchgate.net |
| High glucose-induced endothelial cells | Reduced apoptosis | CCK8, TUNEL staining, Western blot | Elevated cell survival rate, lower percentage of TUNEL-positive cells, suppressed apoptotic protein expression. | researchgate.net |
| Cervical cancer cell lines (HeLa, Siha) | Increased apoptosis | Flow cytometry | Significantly increased ratio of apoptotic cells. | mdpi.com |
Secretion and Transport Studies (e.g., Ussing Chamber, Isc, TEER)
Ussing chambers are widely used to study ion transport and secretion across epithelial and endothelial monolayers researchgate.netphysiology.orgnih.gov. This technique allows for the measurement of short-circuit current (Isc), which reflects the net movement of ions, and transepithelial electrical resistance (TEER), an indicator of monolayer integrity and paracellular permeability physiology.orgnih.govnih.gov.
This compound's effects on secretion and transport have been investigated in various epithelial tissues. In rat distal colonic mucosa, this compound administered on the serosal side significantly reduced the short-circuit current (Isc) in a dose-dependent manner, starting at 10 μM and plateauing at 60 μM nih.gov. This reduction in Isc reflects a decrease in colonic transepithelial chloride secretion nih.govresearchgate.net. Concomitantly, this compound induced a transient increase in TEER at higher concentrations (60 and 100 μM), suggesting an increase in epithelial barrier function nih.gov. Studies using Ussing chambers have also revealed that TGR5 activation by this compound inhibits basal and stimulated distal colonic secretion, acting directly on epithelial cells and potentially inhibiting submucosal neurons researchgate.net.
In Calu-3 airway epithelial cells, this compound has been shown to stimulate chloride secretion through CFTR and calcium-activated Cl- channels researchgate.netphysiology.orgcaymanchem.com. Using Ussing chambers, researchers observed that bile acid receptor-selective activation with this compound revealed TGR5 localized at the basolateral membrane as the receptor involved in taurodeoxycholic acid (TDCA)-induced Cl- secretion researchgate.netphysiology.org. Acute treatment with TDCA, and TGR5 activation by this compound, resulted in increased cAMP levels and rapid cellular influx of Ca2+ in Calu-3 cells, linking TGR5 activation to these signaling events and subsequent chloride secretion researchgate.netphysiology.org.
Here is a summary of findings from secretion and transport studies:
| Tissue / Cell Type | Methodology | This compound Effect on Isc | This compound Effect on TEER | Key Findings | Source |
| Rat distal colonic mucosa | Ussing Chamber (serosal side) | Decreased (dose-dependent) | Increased (at higher doses) | Reduced transepithelial chloride secretion, transient increase in epithelial barrier function. | nih.govresearchgate.net |
| Calu-3 airway epithelial cells | Ussing Chamber | Increased | Not specified in snippet | Stimulated chloride secretion via CFTR and CaCC channels, linked to increased cAMP and Ca2+ influx via basolateral TGR5. | researchgate.netphysiology.orgcaymanchem.com |
Cell Migration and Differentiation Assays
Cell migration and differentiation are fundamental processes involved in various physiological and pathological conditions. In vitro assays are used to quantify the ability of cells to move or differentiate in response to stimuli like this compound. Migration assays can include wound healing assays, Transwell migration assays, or more advanced systems like linear arrays of multi-substrate assays mdpi.comjci.orgtandfonline.com. Differentiation assays typically involve exposing cells to specific conditions or factors and measuring the expression of differentiation markers or observing morphological changes tandfonline.com.
Research on this compound has explored its effects on cell migration in different contexts. In cervical cancer cell lines, this compound treatment significantly suppressed cell growth and impaired cell migration, as demonstrated by MTT and wound-healing assays mdpi.com. This suggests a potential anti-migratory effect of this compound in these cancer cells mdpi.com.
Conversely, in primary macrophages, this compound reduced their ability to migrate in vitro towards a chemoattractant like CCL2 in a Transwell migration assay jci.org. This effect was dependent on the presence of TGR5, as it was not observed in macrophages from TGR5-deficient mice jci.org. This indicates that TGR5 activation by this compound can attenuate macrophage migration jci.org.
In the context of peripheral nerve regeneration, this compound has been shown to stimulate Schwann cell migration nih.gov. This effect was blunted by inhibition of PKA, suggesting that this compound promotes Schwann cell migration via the TGR5/cAMP/PKA pathway nih.gov.
Studies have also investigated the influence of this compound on cell differentiation. For example, this compound has been shown to stimulate myelin gene expression in primary Schwann cells, an indicator of differentiation, and this effect was also dependent on PKA activation nih.gov.
Here is a summary of findings from migration and differentiation studies:
| Cell Type | Assay Methods Used | This compound Effect | Key Findings | Source |
| Cervical cancer cells | MTT, Wound-healing assay | Inhibited migration | Significantly suppressed cell growth and impaired wound closure rate. | mdpi.com |
| Primary macrophages | Transwell migration assay | Reduced migration | Attenuated migration towards CCL2 in a TGR5-dependent manner. | jci.org |
| Primary Schwann cells | Migration assay (specific type not specified) | Stimulated migration | Promoted cell migration, effect blunted by PKA inhibition. | nih.gov |
| Primary Schwann cells | Measurement of myelin gene expression (differentiation marker) | Stimulated differentiation | Stimulated myelin gene expression, effect dependent on PKA activation. | nih.gov |
| Cholangiocarcinoma cells | Not specified in snippet | Stimulated migration | This compound stimulated CCA cell migration, linked to increased mitochondrial energy metabolism. | nih.gov |
Molecular and Biochemical Analyses
Molecular and biochemical analyses provide deeper insights into the cellular mechanisms underlying the observed functional effects of this compound. These techniques allow researchers to examine changes in gene and protein expression, enzyme activity, and signaling pathway activation.
Gene Expression Profiling (e.g., RNA-seq, qRT-PCR)
Gene expression profiling techniques, such as RNA sequencing (RNA-seq) and quantitative reverse transcription PCR (qRT-PCR), are used to measure the abundance of mRNA transcripts in cells or tissues, providing a snapshot of gene activity rna-seqblog.comcd-genomics.comthermofisher.com. RNA-seq offers a comprehensive view of the transcriptome, allowing for the discovery of novel transcripts and splice variants, while qRT-PCR is a highly sensitive and precise method for quantifying the expression of specific genes cd-genomics.comthermofisher.com.
Studies investigating this compound have utilized these methods to identify genes whose expression is modulated by TGR5 activation. For instance, in primary macrophages, activation of TGR5 by this compound attenuated the LPS-dependent increase in the expression of certain chemokines, such as Ccl2, Ccl3, and Ccl4, at the mRNA level jci.org. This suggests that this compound can modulate inflammatory responses by influencing chemokine gene expression jci.org. While this compound did not affect the mRNA levels of Cebpb, it reversed the ratio of C/EBPβ isoforms, indicating post-transcriptional regulation jci.org.
In cervical cancer cells, qRT-PCR and Western blot analyses have been used to quantify the expression levels of genes involved in cancer progression, such as DDIT4 mdpi.com. These studies revealed that TGR5 activation by this compound could downregulate the expression of HCP5, which in turn affects the levels of miR-139-5p and DDIT4, highlighting a complex regulatory axis influenced by this compound mdpi.com.
Furthermore, gene expression profiling has been used to assess the impact of this compound on inflammatory genes. This compound treatment suppressed the expression of LPS-induced proinflammatory genes like MCP-1, MMP9, IP-10, and C3 in cervix tissues mdpi.com.
In the context of peripheral nerve regeneration, this compound's effect on myelin gene expression in Schwann cells has been examined, with findings indicating that this compound stimulates the expression of these differentiation markers nih.gov.
These studies demonstrate the utility of gene expression profiling in uncovering the molecular pathways and cellular processes influenced by this compound.
Here is a summary of findings related to gene expression profiling:
| Cell Type / Tissue | Methodology | Genes/Pathways Examined | This compound Effect | Source |
| Primary macrophages | mRNA level analysis (likely qRT-PCR) | Chemokines (Ccl2, Ccl3, Ccl4), Cebpb | Attenuated LPS-induced chemokine expression; did not affect Cebpb mRNA levels. | jci.org |
| Cervical cancer cells | qRT-PCR, Western blot | DDIT4, HCP5, miR-139-5p | Downregulated HCP5, affecting miR-139-5p and DDIT4 levels. | mdpi.com |
| Cervix tissues | Not specified (mRNA level) | Proinflammatory genes (MCP-1, MMP9, IP-10, C3) | Suppressed LPS-induced expression of proinflammatory genes. | mdpi.com |
| Primary Schwann cells | Not specified (gene expression) | Myelin genes (differentiation markers) | Stimulated myelin gene expression. | nih.gov |
| Foz/foz mice (liver, ileum, colon) | Not specified (gene expression) | FXR target genes, hepatic TGR5 gene expression | No effect on FXR target genes; tended to upregulate hepatic TGR5 expression. | researchgate.net |
| PEMs, BMMs | Q-PCR | Ifn-β | Promoted Ifn-β expression in response to viral mimics/infection. | frontiersin.org |
Protein Expression and Phosphorylation Analysis (e.g., Western Blot, Immunoblotting)
Western blot and immunoblotting are fundamental techniques used to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, in biological samples. These methods are extensively applied in this compound research to understand how this compound influences cellular signaling pathways and protein levels associated with various physiological and pathological processes.
Studies have utilized Western blot to assess the impact of this compound on protein markers related to oxidative stress, apoptosis, and inflammation. For instance, research investigating the effects of this compound after subarachnoid hemorrhage (SAH) in rats employed Western blot to analyze the protein levels of 4-hydroxynonenal (B163490) (4-HNE, a marker of oxidative stress), heme oxygenase-1 (HO-1, an anti-oxidative stress marker), Bax, and Cleaved Caspase-3 (pro-apoptotic proteins), and Bcl-2 (an anti-apoptotic protein). This compound treatment was found to significantly down-regulate 4-HNE, Bax, and Cleaved Caspase-3, while up-regulating HO-1 and Bcl-2. nih.gov Western blot analysis in the same study also showed that this compound increased the expression of TGR5, cAMP, and phosphorylated PKCε and ALDH2. nih.gov
In the context of peripheral nerve regeneration, Western blot analysis has been used to evaluate the effects of this compound on myelin gene expression. nih.govresearchgate.net Studies on sepsis-associated encephalopathy have utilized Western blot to quantify protein levels of Iba-1 (a microglial marker), myeloperoxidase (MPO, a neutrophil marker), and inflammatory cytokines like IL-1β in the hippocampus, demonstrating that this compound treatment decreased the expression of these proteins. semanticscholar.org Western blotting has also been instrumental in examining the impact of this compound on the TGR5/cAMP/PKA/CREB signaling axis by analyzing the phosphorylation levels of PKA and CREB, as well as the expression of inflammatory cytokines. semanticscholar.orgresearchgate.net
Furthermore, Western blot has been applied to study the effects of this compound on cardiac fibrosis markers like alpha-smooth muscle actin (αSMA) and Collagen VI in cultured cardiac fibroblasts. medrxiv.org Research into the mechanisms of TGR5 activation by this compound has utilized Western blot to analyze the phosphorylation of YAP at S127, demonstrating that this compound-triggered YAP inhibition is Gs dependent. researchgate.net Western blot has also been used to assess the expression of proteins in the AKT-mTOR signaling pathway in macrophages treated with this compound. jci.org
The following table summarizes some key protein expression changes observed in Western blot studies involving this compound:
| Protein/Marker | Observed Change with this compound Treatment (Context) | Reference |
| 4-HNE | Down-regulated (SAH) | nih.gov |
| HO-1 | Up-regulated (SAH) | nih.gov |
| Bax | Down-regulated (SAH) | nih.gov |
| Cleaved Caspase-3 | Down-regulated (SAH) | nih.gov |
| Bcl-2 | Up-regulated (SAH) | nih.gov |
| TGR5 | Increased expression (SAH, Sepsis-associated encephalopathy) | nih.govsemanticscholar.org |
| cAMP | Increased levels (SAH, Sepsis-associated encephalopathy) | nih.govsemanticscholar.org |
| Phosphorylated PKCε | Increased phosphorylation (SAH) | nih.gov |
| ALDH2 | Increased expression (SAH) | nih.gov |
| Iba-1 | Decreased expression (Sepsis-associated encephalopathy) | semanticscholar.org |
| MPO | Decreased expression (Sepsis-associated encephalopathy) | semanticscholar.org |
| IL-1β | Decreased expression (Sepsis-associated encephalopathy) | semanticscholar.org |
| IL-6 | Decreased expression (Sepsis-associated encephalopathy) | semanticscholar.org |
| TNF-α | Decreased expression (Sepsis-associated encephalopathy) | semanticscholar.org |
| Phosphorylated PKA | Increased phosphorylation (Sepsis-associated encephalopathy) | semanticscholar.org |
| Phosphorylated CREB | Increased phosphorylation (Sepsis-associated encephalopathy) | semanticscholar.org |
| αSMA | Reduced expression (Cardiac fibrosis - rat fibroblasts) | medrxiv.org |
| Collagen VI | Reduced expression (Cardiac fibrosis - rat fibroblasts) | medrxiv.org |
| Phosphorylated YAP S127 | Altered phosphorylation (Dependent on Gs signaling) | researchgate.net |
| p-STAT3 | Reduced phosphorylation (LPS-treated mice cervices) | mdpi.com |
| TLR4 | Inhibited expression (Macrophages) | researchgate.net |
Inflammasome Activation Assays
Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by regulating the activation of caspases and the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Assays measuring inflammasome activation are used to investigate the anti-inflammatory properties of compounds like this compound.
Research has demonstrated that this compound attenuates neuroinflammation by inhibiting NLRP3-ASC inflammasome activation. nih.govtargetmol.com Studies in rats after SAH showed that this compound administration significantly decreased NLRP3-ASC inflammasome activation in microglia. nih.gov This was evidenced by reduced protein levels of NLRP3 and ASC, key components of the inflammasome, as measured by Western blot. nih.gov Immunofluorescence staining also confirmed that this compound reduced the number of NLRP3- and ASC-positive microglia. nih.gov
This compound's inhibitory effect on inflammasome activation is linked to its activation of the TGR5/cAMP/PKA signaling pathway. nih.govtargetmol.com Activation of this pathway can lead to the phosphorylation and ubiquitination of NLRP3, thereby blocking NLRP3 inflammasome-dependent inflammation. nih.gov
Oxidative Stress Marker Detection (e.g., Mitosox, 8-OHdG)
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to damage to cellular components like DNA, lipids, and proteins. frontiersin.orgeuropa.eu Detecting markers of oxidative stress is crucial for evaluating the antioxidant effects of this compound.
Mitosox and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) are commonly used markers for detecting oxidative stress. Mitosox is a fluorescent dye that indicates mitochondrial superoxide (B77818) production. nih.gov 8-OHdG is a marker of oxidative DNA damage, specifically the hydroxylation of guanine (B1146940) residues. nih.govfrontiersin.orgplos.orgsemanticscholar.org
Studies investigating the effects of this compound after SAH in rats have used immunofluorescence staining to detect Mitosox and 8-OHdG levels. nih.gov this compound treatment significantly reduced the fluorescence intensities of both Mitosox and 8-OHdG in the ipsilateral basal cortex, indicating attenuated oxidative stress levels. nih.gov Western blot analysis of 4-HNE and HO-1 further supported these findings, showing reduced lipid peroxidation and enhanced antioxidant response with this compound treatment. nih.gov
In addition to Mitosox and 8-OHdG, other markers of oxidative stress, such as 4-HNE (a marker of lipid peroxidation) and HO-1 (an antioxidant enzyme), are frequently assessed using Western blot in conjunction with this compound studies. nih.gov
In Vivo Animal Models and Phenotypic Assessments
In vivo animal models are essential for studying the complex biological effects of this compound in a living system and evaluating its potential therapeutic efficacy. Various animal models are employed depending on the research focus, and a range of phenotypic assessments are conducted to evaluate the outcomes of this compound treatment.
Animal models used in this compound research include:
Rats subjected to subarachnoid hemorrhage (SAH) to study neuroprotection and recovery. nih.govnih.gov
Mice and rats with sciatic nerve injury (crush or transection) to investigate peripheral nerve regeneration. nih.govresearchgate.netresearchgate.net
Rats with sepsis induced by cecal ligation and puncture (CLP) to study cognitive impairment and neuroinflammation. semanticscholar.orgresearchgate.net
Mice models of kidney disease associated with obesity and diabetes to assess renal oxidative stress and lipid accumulation. nih.gov
Mice models of metabolic dysfunction-associated fatty liver disease (MASH) to evaluate liver fibrosis and metabolic features. mdpi.comresearchgate.net
Phenotypic assessments in these models provide insights into the functional and structural changes induced by this compound.
Behavioral and Cognitive Function Tests
Behavioral and cognitive function tests are employed in animal models to assess the impact of this compound on neurological outcomes. These tests evaluate motor coordination, balance, spatial learning, and memory.
In SAH rat models, the modified Garcia scale and beam balance test are used to assess short-term neurological deficits. nih.govnih.gov this compound treatment has been shown to significantly improve scores in these tests, indicating improved neurological performance. nih.govnih.gov For evaluating long-term neurological outcomes, the Rotarod test and Morris water maze are utilized. nih.gov The Morris water maze is commonly used to assess spatial learning and memory. nih.gov
In sepsis-associated encephalopathy models, behavioral tests are conducted to evaluate spatial and memory deficits and anxiety-like behaviors. semanticscholar.orgresearchgate.net The Morris water maze is also used in these studies to measure cognitive function. semanticscholar.orgresearchgate.net this compound treatment has been reported to significantly improve these behavioral and cognitive impairments in septic rats. semanticscholar.orgresearchgate.net
Histopathological and Morphological Examinations (e.g., Immunofluorescence, Immunohistochemistry)
Histopathological and morphological examinations provide detailed information about tissue structure, cellular changes, and protein localization. Techniques like immunofluorescence and immunohistochemistry are widely used for this purpose. histoline.comhistologix.com Immunofluorescence uses fluorescently labeled antibodies to visualize specific antigens in tissue sections, while immunohistochemistry uses enzyme-linked antibodies that produce a colored precipitate at the site of antigen binding. histologix.com
In SAH rat models, immunofluorescence staining is used to assess oxidative stress by detecting 8-OHdG and Mitosox in brain tissue. nih.gov Immunofluorescence is also used to examine neuronal damage (e.g., using TUNEL and Fluoro-Jade C staining) and microglial activation (using Iba-1 and CD68 staining). nih.govnih.gov Co-immunofluorescence staining is performed to investigate the co-localization of proteins, such as NLRP3 and ASC with Iba-1 in microglia, to assess inflammasome activation. nih.gov Nissl staining is used to assess neuronal degeneration. nih.gov
In sepsis-associated encephalopathy models, immunofluorescence analysis is used to quantify the number of microglia (Iba-1 positive cells), neutrophil infiltration (MPO positive cells), and the expression of inflammatory factors like IL-1β in the hippocampus. semanticscholar.orgresearchgate.net Double immunofluorescence staining is also used to examine the cellular localization of TGR5 in neurons, astrocytes, and microglia. semanticscholar.org
Immunohistochemistry has been employed in studies investigating the effects of this compound in mouse models of MASH to assess histological steatosis and detect macrophages (F4/80 staining). mdpi.com
Functional Recovery Assessments
Functional recovery assessments evaluate the restoration of function after injury or disease in animal models treated with this compound. These assessments are often specific to the type of injury or condition being studied.
In models of peripheral nerve injury, functional recovery is assessed through behavioral tests that evaluate motor function and sensation, as well as electrophysiological assays that measure nerve conduction velocity and compound muscle action potentials. nih.govresearchgate.netresearchgate.net this compound has been shown to significantly improve functional recovery after sciatic nerve injury in mice and rats. nih.govresearchgate.net
In SAH models, improved neurological performance in behavioral tests like the modified Garcia scale and beam balance test are considered indicators of functional recovery. nih.govnih.gov While some studies on related compounds in spinal cord injury models have shown limited long-term functional recovery despite reduced neuroinflammation, the specific long-term functional recovery outcomes with this compound in various models are an active area of investigation. mdpi.com
Computational and Structural Biology Approaches
Computational and structural biology techniques are indispensable tools in the study of this compound and its interaction with TGR5. These methods allow researchers to visualize, simulate, and analyze the complex molecular events that govern ligand-receptor binding and activation.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as this compound, when bound to a receptor protein, like TGR5. This method estimates the binding affinity and identifies key interacting residues within the receptor's binding pocket. Studies have utilized molecular docking to explore the binding interactions of this compound and other potential TGR5 agonists within the TGR5 active site. frontiersin.orgresearchgate.net For instance, docking studies have shown this compound positioned within the active site of TGR5, highlighting its proximity to residues such as Asn93 and Tyr89, which have been previously identified in mutagenesis studies as important for ligand binding. frontiersin.orgresearchgate.net The docking scores provide an indication of the predicted binding energy, with lower scores suggesting stronger affinity. frontiersin.org
Molecular dynamics (MD) simulations extend the static view provided by docking by simulating the time-dependent behavior of the ligand-receptor complex. frontiersin.orggithub.com These simulations assess the stability of the bound complex and the dynamic changes in protein and ligand conformations. frontiersin.orggithub.com MD simulations of the TGR5-INT-777 complex, typically conducted over periods such as 100 nanoseconds, allow for the analysis of parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (RoG) to evaluate the thermodynamic stability of the system. frontiersin.org Analysis of RMSD trajectories has shown that the TGR5 protein, which can be unstable in its apo state, becomes more stable upon binding to this compound. frontiersin.org RMSF values provide insight into the flexibility of specific residues, with this compound-bound TGR5 showing comparable RMSF profiles to complexes with other lead compounds. frontiersin.org MD simulations also reveal the types of interactions maintained during the simulation, such as hydrogen bonds, hydrophobic bonds, ionic bonds, and water bridges, and the duration for which these contacts are sustained. frontiersin.org For example, this compound has been observed to bind to TGR5 via hydrogen bonds, hydrophobic bonds, and water bridges in simulations. frontiersin.org
Cryo-EM Structural Analysis of Ligand-Receptor Complexes
Cryo-electron microscopy (Cryo-EM) has provided significant breakthroughs in understanding the structural basis of this compound's interaction with TGR5. This technique allows for the determination of high-resolution three-dimensional structures of protein-ligand complexes. The Cryo-EM structure of the this compound-bound GPBAR-Gs complex, at a resolution of 3 Å, has been reported, offering crucial insights into how this compound activates the receptor and couples with the Gs protein. biorxiv.orgresearchgate.netemdataresource.orgebi.ac.ukebi.ac.ukwwpdb.orgrcsb.org
These structures reveal that TGR5 (GPBAR) possesses a large, oval-shaped ligand-binding pocket capable of accommodating the bulky steroid core of bile acids and derivatives like this compound. biorxiv.orgresearchgate.netebi.ac.ukrcsb.org The pocket contains both polar and hydrophobic residues that interact specifically with different parts of the amphipathic this compound molecule. biorxiv.orgebi.ac.ukrcsb.orgcas.cn Structural analysis of the this compound-GPBAR complex has identified key residues involved in recognizing the ligand. biorxiv.orgcas.cn For instance, a triplet leucine (B10760876) cluster (Leu244, Leu263, and Leu266) and Ser247 have been highlighted as important for discriminating interactions between different bile acids and GPBAR. biorxiv.orgcas.cn The structure also provides a basis for understanding the biased signaling properties of this compound, which has been shown to be a Gs-biased ligand compared to other agonists. biorxiv.orgpnas.orgnih.gov The Cryo-EM structures have been deposited in public databases, such as the Protein Data Bank (PDB ID: 7CFN) and EMDataResource (EMD-30345), making this valuable structural information available to the wider research community. emdataresource.orgebi.ac.ukwwpdb.orgrcsb.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds and guide the rational design of more potent and selective ligands. QSAR studies have been applied to bile acid derivatives and other compounds to understand the structural features important for TGR5 activation. dovepress.comresearchgate.netnih.gov
By analyzing the relationship between various molecular descriptors (representing structural and physicochemical properties) and the observed biological activity (e.g., TGR5 activation potency), QSAR models can identify key structural elements and properties that contribute to high activity. plos.orgmdpi.com While specific detailed QSAR models focused solely on this compound were not extensively detailed in the provided context, the principles of QSAR have been broadly applied in the discovery and optimization of TGR5 agonists, including the development of this compound itself. dovepress.comresearchgate.netnih.govnih.govacs.orgacs.orgcaymanchem.comresearchgate.net The design of this compound, incorporating specific modifications like the 6α-ethyl and 23(S)-methyl moieties into a bile acid scaffold, was based on lead optimization efforts informed by structure-activity relationships to improve potency and selectivity for TGR5. acs.orgacs.org QSAR studies contribute to understanding how modifications to the bile acid structure influence binding to TGR5 and subsequent receptor activation. researchgate.net
Here is a table summarizing key data points from the computational and structural studies mentioned:
| Method | Compound(s) Studied | Receptor (PDB ID) | Key Findings | Reference(s) |
| Molecular Docking | This compound, Lead Compounds | TGR5 (7CFN) | This compound binds within the active site; interacts with residues like Asn93, Tyr89. Predicted binding energies calculated. | frontiersin.orgresearchgate.netresearchgate.netnih.gov |
| Molecular Dynamics | This compound, Lead Compounds | TGR5 | Assessed stability (RMSD, RMSF, RoG) of TGR5-ligand complexes over 100 ns. Analyzed protein-ligand contacts (H-bonds, hydrophobic, etc.). | frontiersin.orggithub.commdpi.comnih.gov |
| Cryo-EM Structural Analysis | This compound, P395 | GPBAR-Gs (7CFN) | 3 Å resolution structure of this compound-bound GPBAR-Gs complex. Revealed large oval binding pocket, key interacting residues, biased signaling. | biorxiv.orgresearchgate.netemdataresource.orgebi.ac.ukebi.ac.ukwwpdb.orgrcsb.orgnih.gov |
| QSAR | Bile acid derivatives, etc. | TGR5 | Established structure-activity relationships for TGR5 agonists. Guided design and optimization of compounds like this compound. | dovepress.comresearchgate.netnih.govnih.govacs.orgacs.orgcaymanchem.comresearchgate.net |
Future Directions and Translational Research Considerations
Identification of Novel TGR5-Targeting Agents
The discovery of Int-777 (S-EMCA) as a potent and selective TGR5 agonist with notable in vivo activity marked a significant step in TGR5-targeted research. acs.orgfigshare.comacs.orgnih.gov this compound is a semisynthetic bile acid with an EC₅₀ of 0.82 µM for TGR5. caymanchem.commedchemexpress.com Its discovery involved lead optimization efforts, building upon the observation that introducing a C₂₃(S)-methyl group in the side chain of bile acids like chenodeoxycholic acid (CDCA) and 6-ethylchenodeoxycholic acid (INT-747) enhanced TGR5 selectivity. acs.orgfigshare.comacs.orgnih.gov
While this compound has been instrumental in preclinical studies, the search for novel TGR5 agonists continues. This includes the exploration of both steroidal and nonsteroidal chemical templates to potentially achieve improved selectivity over related receptors, such as the farnesoid X receptor (FXR). nih.gov Efforts are underway to identify orally efficacious TGR5 agonists with activity on both human and mouse receptors to facilitate evaluation in disease-relevant preclinical models. nih.gov Recent research has explored novel series of tetrahydrobenzimidazoles and 2-thio-5-thiomethyl substituted imidazole (B134444) scaffolds as potent TGR5 agonists. nih.gov Machine learning and molecular dynamics simulations are also being employed to predict potential TGR5 agonists for conditions like type 2 diabetes. frontiersin.orgresearchgate.net The goal is to develop selective and potent TGR5 agonists that can overcome challenges such as off-target effects and potential gastrointestinal issues observed with some agonists, including this compound in early investigations. frontiersin.org
Exploration of Biased Agonism for Therapeutic Selectivity
Biased agonism, where different ligands preferentially activate distinct signaling pathways downstream of the same receptor, presents an avenue for achieving greater therapeutic selectivity with TGR5 agonists. The discovery that not all agonists uniformly activate cellular signaling pathways has significantly impacted the drug discovery process for agonists. researchgate.net
Research suggests that different ligands can complex with different residual sites within TGR5, leading to biased activation of signaling pathways. nih.gov Studies have indicated the presence of a second ligand-binding cavity in TGR5. nih.gov Ligands possessing only 12-hydroxyl groups, including this compound, have been shown to allosterically regulate receptor activity by complexing with residues in this second cavity, demonstrating a positive activation effect on TGR5 in cooperation with the primary cavity agonist. nih.gov Understanding these differential binding modes and their downstream signaling consequences is crucial for designing novel TGR5 modulators with tailored therapeutic profiles and potentially reduced undesirable effects. researchgate.net The cAMP signaling pathway is known to be involved in the anti-inflammatory and cytoprotective effects observed with TGR5 activation. nih.govmdpi.com Further research into how this compound and other agonists differentially engage these pathways is essential for exploiting biased agonism for therapeutic benefit.
Addressing Research Challenges and Limitations
Despite the therapeutic promise of TGR5 agonists, several research challenges and limitations need to be addressed for successful translation into clinical practice. One significant challenge has been identifying selective and potent TGR5 agonists that also possess favorable pharmacokinetic properties and can effectively reach target tissues. frontiersin.org The structural flexibility of the TGR5 receptor adds complexity to the design of such compounds. frontiersin.org
Furthermore, some identified TGR5 agonists, including this compound in early phases, have been associated with gastrointestinal side effects. frontiersin.org While this compound was poised to enter Phase I trials, the development of TGR5 agonists has been hampered by potential adverse effects such as gastrointestinal issues, and concerns regarding gallbladder effects like increased volume and filling. frontiersin.orgresearchgate.netresearchgate.net Numerous studies have indicated that oral administration of TGR5 agonists, including this compound, is associated with elevated biliary bile flow and increased gallbladder filling in mice. researchgate.net Attempts have been made to mitigate these side effects by developing gut-restricted or intestinally targeted agonists. researchgate.net
Another limitation in fully understanding TGR5's therapeutic potential is that many of its actions in different cell types are not yet fully resolved or described. dovepress.com For example, while TGR5 is expressed in various tissues including the liver, kidney, gallbladder, skeletal muscles, brown adipose tissue, and the central nervous system, the precise mechanisms underlying some of its observed effects, such as anti-inflammatory and neuroprotective actions, require further elucidation. researchgate.netnih.govmdpi.comdovepress.com Studies elucidating the biological actions of TGR5 and its potential adverse effects are crucial for future research. dovepress.com Addressing these challenges through continued research, including the development of more selective compounds, a deeper understanding of biased signaling, and comprehensive preclinical and clinical evaluations, is essential for realizing the full therapeutic potential of TGR5 activation.
Q & A
Q. What is the primary mechanism of action of INT-777 in modulating cellular pathways?
this compound acts as a potent TGR5 agonist (EC50 = 0.82 µM) and activates the TGR5/cAMP/PKA/CREB signaling cascade. This pathway inhibits NLRP3-ASC inflammasome-mediated neuroinflammation and reduces pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in models of sepsis and neurodegeneration . Methodologically, researchers can validate this mechanism using cAMP assays, Western blotting for phosphorylated PKA/CREB, and immunofluorescence to assess inflammasome components.
Q. What experimental models are commonly used to study this compound’s effects on neuroinflammation?
The cecal ligation and puncture (CLP) model in rats is widely employed to mimic sepsis-associated encephalopathy. Post-treatment behavioral tests (e.g., Morris water maze, elevated plus-maze) quantify cognitive improvement, while histological analyses (Nissl staining, Iba-1/MPO immunofluorescence) evaluate neuronal survival and microglial activation . Dosing at 0.48 mg/kg via oral or intraperitoneal routes is typical for neuroprotection studies.
Q. How can researchers assess this compound’s impact on metabolic pathways in vitro?
Key assays include:
- ATP production : Measure cAMP-dependent ATP levels in human intestinal endocrine cells (e.g., NCI-H716) using luminescence assays .
- Lipid metabolism : Nile Red-O staining and triglyceride (TG) quantification in Leydig cells (e.g., mLTC1), coupled with Western blotting for ACC phosphorylation .
- Glucose homeostasis : GLP-1 secretion assays in pancreatic α-cells under hyperglycemic conditions .
Advanced Research Questions
Q. How should contradictory data on this compound’s role in lipid metabolism be addressed?
this compound reduces intracellular TG levels in Leydig cells without altering mRNA expression of lipid synthesis genes (e.g., Fas, Srebp1c). This suggests post-translational regulation, such as ACC phosphorylation via PKA. To resolve contradictions, combine proteomic analysis (e.g., phospho-antibody arrays) with functional assays (e.g., H89 inhibitor pretreatment to block PKA) .
Q. What strategies optimize this compound dosing in disease models with conflicting outcomes?
In sepsis models, this compound (0.48 mg/kg) improves cognition but does not increase survival rates. Dose optimization should prioritize time-course studies (e.g., 24–72 hours post-CLP) and multi-omics profiling to identify tissue-specific responses . For metabolic studies (e.g., NAFLD), 30 mg/kg/day orally aligns with improved hepatic steatosis and energy expenditure in TGR5-Tg mice .
Q. How can genetic tools like CRISPR/Cas9 enhance studies on this compound’s specificity?
CRISPR-mediated TGR5 knockout in animal models (e.g., CLP rats) or cell lines abolishes this compound’s anti-inflammatory effects, confirming TGR5 dependence. Pair this with cAMP/PKA pathway inhibitors (e.g., SQ22536) to dissect downstream signaling .
Q. What methodologies reconcile this compound’s dual effects on apoptosis and neurogenesis?
In streptozotocin-induced cognitive impairment, this compound (1.5–3.0 µg/mouse, ICV) enhances neurogenesis (via CREB-BDNF) while reducing apoptosis (via tau phosphorylation modulation). Use combined approaches: TUNEL assays for apoptosis, BrdU labeling for neurogenesis, and electrophysiology to track neuronal firing .
Methodological Considerations
Q. How to design a robust experiment analyzing this compound’s anti-inflammatory effects?
- In vitro : Treat primary microglia with LPS + this compound (1–10 µM), then quantify IL-1β via ELISA and NLRP3 via qPCR .
- In vivo : Use CLP rats with this compound post-treatment. Collect brain tissue at 24–72 hours for cytokine arrays (IL-1β, TNF-α) and Western blotting for TGR5/cAMP/PKA .
- Controls : Include TGR5-KO models and vehicle-treated groups to isolate pathway-specific effects.
Q. What techniques validate this compound’s role in mitochondrial biogenesis?
In diabetic nephropathy models, this compound upregulates SIRT1/SIRT3, enhancing mitochondrial biogenesis. Employ:
- Mitochondrial imaging : NADH fluorescence lifetime microscopy to assess oxidative stress .
- Gene/protein panels : qPCR for PGC-1α, Nrf-1 and Western blotting for SOD2 acetylation .
Data Interpretation Challenges
Q. How to address variability in lipid droplet size vs. number in this compound studies?
While this compound increases lipid droplet size in Leydig cells without altering droplet count, this may reflect TG/cholesterol ester redistribution. Use lipidomics (LC-MS) to profile neutral lipids and validate with functional assays (e.g., β-oxidation rates) .
Q. Why does this compound improve cognition but not survival in sepsis models?
Survival depends on systemic factors (e.g., organ failure) beyond neuroprotection. Focus on time-limited dosing windows (e.g., 6–24 hours post-CLP) and combine this compound with antibiotics or immunomodulators to enhance survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
